Pegnivacogin
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate |
|---|---|
InChI |
InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29) |
InChI Key |
QGVYYLZOAMMKAH-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pegnivacogin; RB 006; RB-006; RB006; |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of a Potent Anticoagulant: A Technical Guide to the Pegnivacogin RNA Aptamer
For Immediate Release
This technical guide provides an in-depth analysis of the structure, sequence, and functional characteristics of Pegnivacogin (also known as RB006), a synthetic RNA aptamer designed to specifically inhibit coagulation factor IXa (FIXa). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of hematology, cardiology, and nucleic acid therapeutics. This compound, a key component of the REG1 anticoagulation system, represents a significant advancement in controllable anticoagulant therapy.
Executive Summary
This compound is a 31-nucleotide, chemically modified RNA aptamer that binds with high affinity and specificity to human coagulation factor IXa, a critical enzyme in the blood coagulation cascade. Its inhibitory action is mediated by an allosteric mechanism, binding to an exosite on the FIXa molecule rather than the active site, thereby preventing the activation of Factor X and subsequent thrombin generation. The aptamer's activity can be rapidly and specifically reversed by its complementary oligonucleotide, anivamersen (RB007). This guide details the primary and secondary structure of this compound, its binding affinity, and the experimental methodologies used for its characterization.
Structure and Sequence of this compound
This compound is a highly modified RNA oligonucleotide designed for enhanced stability and bioavailability. Its development originated from a parent aptamer, 9.3t, identified through Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
Primary Sequence and Chemical Modifications
The nucleotide sequence of this compound is as follows:
5'- GUGGACUAUACCGCGUAAUGCUGCCUCCACT -3' [1]
To increase its resistance to nucleases and improve its pharmacokinetic profile, this compound incorporates several chemical modifications:
-
2'-O-Methyl (2'-OMe) modifications are present on 18 of the ribonucleotides.[1]
-
2'-Fluoro (2'-F) modifications are incorporated at 11 pyrimidine positions.[1]
-
A 3'-inverted deoxythymidine (3'-idT) cap is added to the 3' end to protect against exonuclease degradation.
-
The 5' end is conjugated to a 40 kDa polyethylene glycol (PEG) moiety to enhance its circulatory half-life.
A detailed breakdown of the modifications at each nucleotide position is provided in the table below.
| Position | Nucleotide | Modification |
| 1-5 | GUGGA | 2'-O-Methyl |
| 6-7 | CU | 2'-Fluoro |
| 8 | A | 2'-O-Methyl |
| 9 | U | 2'-Fluoro |
| 10 | A | 2'-O-Methyl |
| 11-12 | CC | 2'-Fluoro |
| 13 | G | 2'-O-Methyl |
| 14 | C | 2'-Fluoro |
| 15 | G | 2'-O-Methyl |
| 16 | U | 2'-Fluoro |
| 17-18 | AA | 2'-O-Methyl |
| 19 | U | 2'-Fluoro |
| 20 | G | 2'-O-Methyl |
| 21 | C | 2'-Fluoro |
| 22 | U | 2'-O-Methyl |
| 23 | G | D-Ribose (RNA) |
| 24 | C | 2'-O-Methyl |
| 25-26 | CU | 2'-Fluoro |
| 27-30 | CCAC | 2'-O-Methyl |
| 31 | T | 3'-inverted deoxythymidine |
Table 1: Nucleotide sequence and chemical modifications of this compound.[1]
Secondary and Tertiary Structure
The predicted secondary structure of the parent aptamer, 9.3t, consists of a stem-loop hairpin structure.[2] This fundamental fold is crucial for its interaction with Factor IXa.
A recent high-resolution (2.6 Å) X-ray crystal structure of a closely related aptamer, DTRI-177, in complex with the protease domain of human Factor IXa S195A provides significant insight into the tertiary structure and binding mechanism.[3] The aptamer adopts a double helical hairpin-like conformation that docks into an exosite on the catalytic domain of FIXa, analogous to the anion-binding exosite-2 of thrombin. This binding induces an allosteric change in the active site of FIXa, leading to its inhibition.[3]
Quantitative Data
The interaction of this compound with Factor IXa and its effects on coagulation have been quantified through various in vitro and clinical studies.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to FIXa | 3 nM | Not specified | |
| Binding Affinity (Kd) of Peg-9.3t to FIXa | 2.83 ± 0.4 nM | Not specified | [2] |
| Apparent Affinity for FIXa (in the absence of FVIIIa) | 0.9 nM | Not specified | |
| Peak Plasma Concentration (1 mg/kg dose) | 26.1 ± 4.6 µg/mL | Pharmacokinetic analysis | [4][5][6][7] |
| Mean aPTT (1 mg/kg dose) | 93.0 ± 9.5 s | Coagulation assay | [4][5][6][7] |
| Fold Increase in aPTT from baseline (1 mg/kg dose) | 2.9 ± 0.3 | Coagulation assay | [4][5][6][7] |
Table 2: Key quantitative parameters of this compound.
Experimental Protocols
This section outlines the general methodologies employed in the discovery and characterization of this compound.
SELEX Protocol for Aptamer Selection (General Methodology)
This compound's parent aptamer was identified using an in vitro selection process known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). The following is a generalized protocol for the selection of modified RNA aptamers.
-
Library Preparation: A synthetic DNA library is created, consisting of a central random region of nucleotides flanked by constant sequences for PCR amplification and in vitro transcription.
-
In Vitro Transcription: The DNA library is transcribed into an RNA pool. To enhance stability, modified ribonucleotides (e.g., 2'-F and 2'-OMe) are incorporated during this step using a mutant T7 RNA polymerase.[8][9]
-
Binding and Partitioning: The structured RNA pool is incubated with the target protein, Factor IXa. The aptamer-protein complexes are then separated from the unbound RNA sequences, typically using nitrocellulose filter binding.
-
Elution and Amplification: The bound RNA sequences are eluted from the target protein. The eluted RNA is then reverse transcribed to cDNA and amplified by PCR to generate an enriched DNA pool for the next round of selection.
-
Iterative Rounds: The process of binding, partitioning, and amplification is repeated for multiple rounds (typically 8-15), with increasing stringency to select for the aptamers with the highest affinity and specificity.
-
Sequencing and Characterization: After several rounds of enrichment, the final aptamer pool is cloned and sequenced to identify individual aptamer candidates. These candidates are then synthesized and characterized for their binding and inhibitory properties.
Nitrocellulose Filter Binding Assay for Kd Determination
The binding affinity (Kd) of the aptamer for Factor IXa was determined using a nitrocellulose filter binding assay.[10] This technique relies on the principle that proteins bind to nitrocellulose membranes, while RNA does not.
-
RNA Labeling: The RNA aptamer is radiolabeled, typically at the 5' end with ³²P.
-
Binding Reaction: A fixed, low concentration of the radiolabeled aptamer is incubated with varying concentrations of Factor IXa in a suitable binding buffer (e.g., containing physiological salt concentrations and Mg²⁺) to allow the binding to reach equilibrium.
-
Filtration: The binding reactions are passed through a dot-blot apparatus containing a nitrocellulose membrane stacked on top of a nylon membrane.[11][12] The nitrocellulose membrane captures the protein and any protein-bound RNA, while the unbound RNA passes through and is captured by the charged nylon membrane.
-
Quantification: The amount of radioactivity on both membranes is quantified using a phosphorimager.
-
Data Analysis: The fraction of bound RNA is plotted against the protein concentration, and the data is fitted to a binding isotherm to determine the equilibrium dissociation constant (Kd).
Factor IXa Inhibition Assay (Chromogenic Assay)
The inhibitory activity of this compound on Factor IXa is assessed by measuring the reduction in the rate of Factor X activation.
-
Reaction Setup: Factor IXa and its cofactor, Factor VIIIa, are incubated in the presence of phospholipids and calcium ions.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture and incubated to allow for binding to Factor IXa.
-
Substrate Addition: Factor X is added to initiate the reaction. Factor IXa cleaves Factor X to its active form, Factor Xa.
-
Chromogenic Detection: A chromogenic substrate specific for Factor Xa is added. The cleavage of this substrate by Factor Xa produces a colored product (e.g., p-nitroaniline), which can be measured spectrophotometrically at 405 nm.[2]
-
Data Analysis: The rate of color development is proportional to the amount of Factor Xa generated. The percentage of Factor IXa inhibition is calculated by comparing the rates in the presence and absence of this compound.
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the activity of Factor IXa in the intrinsic pathway of the coagulation cascade.
As depicted in the diagram, this compound binds to Factor IXa, preventing the formation of a functional tenase complex with its cofactor, Factor VIIIa. This complex is responsible for the efficient activation of Factor X. By inhibiting this step, this compound effectively blocks the downstream amplification of the coagulation cascade, leading to a potent anticoagulant effect.
Conclusion
This compound is a well-characterized RNA aptamer with a potent and specific anticoagulant activity. Its defined sequence, chemical modifications, and high-resolution structural insights provide a solid foundation for its therapeutic application. The availability of a specific reversal agent, anivamersen, offers a significant advantage in clinical settings where precise control over anticoagulation is paramount. This technical guide provides a comprehensive overview of the core scientific data and methodologies related to this compound, serving as a valuable resource for the scientific and drug development communities.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Scholars@Duke publication: this compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy. [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Anticoagulant Aptamer Directed against Factor IXa Blocks Macromolecular Substrate Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of Pegnivacogin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin (formerly RB006) is a nucleic acid aptamer-based anticoagulant that specifically inhibits coagulation Factor IXa (FIXa). Developed as part of the REG1 anticoagulation system by Regado Biosciences, this compound represented a novel approach to anticoagulation with the key advantage of being rapidly reversible by its complementary oligonucleotide control agent, anivamersen (RB007).[1][2] This system was designed to offer precise and titratable control over anticoagulation, a significant potential benefit in clinical settings such as percutaneous coronary intervention (PCI) and other cardiovascular procedures where the balance between preventing thrombosis and managing bleeding risk is critical.[1][2] Though its clinical development was ultimately discontinued, the story of this compound offers valuable insights into the discovery, preclinical validation, and clinical challenges of aptamer-based therapeutics.
Discovery of a Potent Factor IXa Inhibitor
The journey to this compound began with the identification of a high-affinity RNA aptamer targeting Factor IXa. The discovery process utilized a well-established in vitro selection method known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) Protocol
The SELEX process for identifying the Factor IXa-binding aptamer, designated 9.3t, involved the following key steps:
-
RNA Library: The process started with a vast library of approximately 10¹⁴ unique RNA molecules, each with a randomized sequence region flanked by constant regions for enzymatic manipulation.[1][3]
-
Target Immobilization: Purified human Factor IXa was immobilized on a solid support, allowing for the separation of binding from non-binding RNA sequences.
-
Selection: The RNA library was incubated with the immobilized Factor IXa. RNA molecules with a conformational structure that allowed for binding to the target were retained.
-
Partitioning: Non-binding RNA sequences were washed away, leaving only the aptamer candidates bound to the Factor IXa.
-
Elution: The bound RNA molecules were eluted from the target.
-
Amplification: The eluted RNA was reverse transcribed into cDNA and then amplified using the Polymerase Chain Reaction (PCR). The amplified DNA was then transcribed back into an enriched RNA pool for the next round of selection.
-
Iterative Rounds: This selection and amplification cycle was repeated for multiple rounds, with increasing stringency in the washing steps to isolate the aptamers with the highest affinity and specificity for Factor IXa.
-
Sequencing and Characterization: After several rounds of enrichment, the resulting aptamer candidates were sequenced and characterized for their binding affinity and inhibitory activity. The most promising candidate, aptamer 9.3t, was selected for further development.
From Aptamer 9.3t to this compound
To enhance its therapeutic potential, the parent aptamer 9.3t underwent chemical modifications. A 40 kDa polyethylene glycol (PEG) moiety was conjugated to the 5' end of the aptamer.[1] This PEGylation process was designed to increase the aptamer's hydrodynamic radius, thereby reducing its renal clearance and significantly extending its in vivo half-life. The final PEGylated product was named this compound.
Mechanism of Action
This compound exerts its anticoagulant effect by binding with high affinity and specificity to the enzymatic active site of Factor IXa. This binding event sterically hinders the interaction of Factor IXa with its substrate, Factor X, thereby inhibiting the conversion of Factor X to its active form, Factor Xa.[4] This inhibition occurs at a critical juncture in the intrinsic and common pathways of the coagulation cascade.
dot
Caption: this compound's site of action in the coagulation cascade.
Preclinical Development
Extensive preclinical studies were conducted to evaluate the efficacy, safety, and reversibility of this compound in both in vitro and in vivo models.
In Vitro Studies
In vitro experiments using human plasma demonstrated that this compound potently and specifically prolongs the activated partial thromboplastin time (aPTT), a measure of the intrinsic and common coagulation pathways, in a dose-dependent manner.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of 9.3t to Factor IXa | 0.58 ± 0.1 nM | [5] |
| Specificity of 9.3t for Factor IXa | >5,000-fold over other coagulation factors | |
| aPTT Prolongation | Dose-dependent increase to levels seen in Factor IX deficient plasma | [6] |
Table 1: In Vitro Characteristics of the Factor IXa Aptamer 9.3t
In Vivo Animal Models
Preclinical evaluation in animal models was crucial for assessing the antithrombotic efficacy and bleeding risk of this compound, as well as the in vivo performance of its reversal agent.
Murine Models
-
Tail Transection Model: In a murine tail transection model, supratherapeutic doses of the Factor IXa aptamer induced bleeding, which was effectively prevented by the administration of its complementary oligonucleotide antidote.[3][7]
-
Arterial Injury Model: The aptamer demonstrated the ability to prevent thrombosis in a murine model of arterial injury.[3]
| Animal Model | Key Findings | Reference |
| Murine Tail Transection | Aptamer induced bleeding at high doses; bleeding was prevented by the antidote. | [3][7] |
| Murine Arterial Injury | Aptamer effectively prevented thrombosis. | [3] |
Table 2: Summary of Preclinical Efficacy in Murine Models
Porcine Model of Cardiopulmonary Bypass
A porcine model of cardiopulmonary bypass (CPB) was utilized to evaluate the performance of the aptamer-antidote system in a clinically relevant setting.
-
Anticoagulation and Reversal: The Factor IXa aptamer provided effective anticoagulation, maintaining the patency of the CPB circuit. Administration of the antidote resulted in a rapid and durable reversal of the anticoagulant effect, with clotting times returning to near baseline levels within minutes.[3][7]
-
Pharmacodynamic Effects: The aptamer produced a dose-related increase in aPTT and activated clotting time (ACT).[8] In one study, the aptamer resulted in an aPTT of 177 seconds and an ACT of 294 seconds, which was more modest than the effect of unfractionated heparin.[7]
| Parameter | Aptamer Group | Heparin Group | Reference |
| aPTT | 177 s | >400 s | [7] |
| ACT | 294 s | >400 s | [7] |
Table 3: Pharmacodynamic Effects in a Porcine Cardiopulmonary Bypass Model
Key Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Whole blood is collected from healthy volunteers or patients into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP and PPP Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). A subsequent high-speed centrifugation of the remaining blood yields platelet-poor plasma (PPP), which is used as a blank.
-
Incubation: PRP is incubated with this compound or a control vehicle.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established. An agonist (e.g., ADP, collagen) is added to induce platelet aggregation. The change in light transmission is recorded over time.
dot
Caption: Experimental workflow for Light Transmission Aggregometry.
Flow Cytometry for Platelet Activation Markers
Principle: Flow cytometry is used to quantify the expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of the glycoprotein IIb/IIIa receptor (PAC-1), on the surface of individual platelets.
Protocol:
-
Blood Sample Preparation: Whole blood is incubated with this compound or a control.
-
Platelet Activation: Platelets are activated with an agonist like ADP.
-
Antibody Staining: The blood is then incubated with fluorescently labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P, PAC-1).
-
Flow Cytometric Analysis: The stained samples are analyzed on a flow cytometer. Platelets are identified based on their light scatter properties, and the fluorescence intensity of the bound antibodies is measured to quantify the percentage of activated platelets.
dot
Caption: Experimental workflow for Flow Cytometry of platelet markers.
Clinical Development and Discontinuation
This compound, as part of the REG1 system, advanced into clinical trials for indications such as acute coronary syndromes (ACS). Phase 1 and 2 trials demonstrated that this compound produced predictable and reversible anticoagulation. However, the development was halted during the Phase 3 REGULATE-PCI trial due to a higher incidence of severe allergic reactions in the this compound arm compared to the control group. These reactions were subsequently linked to pre-existing anti-PEG antibodies in some patients.
Conclusion
The discovery and development of this compound highlight the potential of aptamer technology to create highly specific and controllable therapeutic agents. The SELEX process successfully identified a potent inhibitor of Factor IXa, and subsequent PEGylation improved its pharmacokinetic profile. Preclinical studies robustly demonstrated its efficacy and reversibility. However, the clinical development of this compound also underscored a significant challenge for PEGylated therapeutics: the potential for immunogenicity related to the PEG moiety. The journey of this compound provides invaluable lessons for the future development of aptamer-based drugs and other PEGylated biologics, emphasizing the importance of understanding and mitigating potential immune responses to these novel therapeutic modalities.
References
- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Potent Anticoagulant Aptamer Directed against Factor IXa Blocks Macromolecular Substrate Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Translation and Clinical Development of Antithrombotic Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pegnivacogin and Anivamersen Anticoagulant-Reversal System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The REG1 system, comprised of the anticoagulant pegnivacogin and its reversal agent anivamersen, represents a novel approach to controllable anticoagulation. This compound, a PEGylated RNA aptamer, is a direct inhibitor of coagulation Factor IXa (FIXa), a critical chokepoint in the intrinsic and common pathways of the coagulation cascade. Its activity can be precisely and rapidly neutralized by anivamersen, a complementary RNA oligonucleotide. This unique mechanism of action offers the potential for a highly titratable anticoagulant effect, a desirable characteristic in clinical settings with a high risk of both thrombosis and bleeding, such as percutaneous coronary intervention (PCI) and other cardiovascular procedures. This guide provides a comprehensive technical overview of the this compound and anivamersen system, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies.
Core Mechanism of Action
This compound is a 40 kDa PEGylated RNA aptamer that binds with high affinity and specificity to the active site of Factor IXa, sterically hindering its interaction with its substrate, Factor X. This inhibition effectively blocks the amplification of the coagulation cascade, preventing the burst of thrombin generation necessary for fibrin clot formation.
Anivamersen is a synthetic oligonucleotide designed with a sequence complementary to a portion of the this compound aptamer. Upon administration, anivamersen rapidly forms a stable, inactive duplex with this compound through Watson-Crick base pairing. This binding event alters the conformation of this compound, causing its dissociation from FIXa and thereby restoring normal hemostasis. The degree of anticoagulation reversal is directly proportional to the molar ratio of anivamersen to this compound, allowing for fine-tuned control of the anticoagulant effect.
Signaling Pathway
The following diagram illustrates the role of Factor IXa in the coagulation cascade and the mechanism of inhibition by this compound and its reversal by anivamersen.
An In-depth Technical Guide on the Preclinical Pharmacokinetic Profile of Pegnivacogin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for the preclinical pharmacokinetic profile of Pegnivacogin are limited. This guide summarizes the known characteristics of this compound and provides a comprehensive overview of the expected pharmacokinetic profile and standard experimental methodologies based on its classification as a PEGylated RNA aptamer and data from analogous therapeutic oligonucleotides.
Introduction to this compound
This compound (RB006) is a novel anticoagulant developed as a direct inhibitor of Factor IXa (FIXa)[1][2]. It is a nucleic acid aptamer, specifically a single-stranded RNA molecule, engineered to fold into a unique three-dimensional structure that binds with high affinity and specificity to its target protein, FIXa, thereby blocking its role in the coagulation cascade[1][2]. To enhance its in vivo stability and prolong its circulation time, the RNA aptamer is conjugated to a 40 kDa polyethylene glycol (PEG) molecule[3]. This PEGylation is a common strategy for therapeutic oligonucleotides to improve their pharmacokinetic properties[3][4].
This compound was developed as part of the REG1 anticoagulation system, which includes the active control agent anivamersen (RB007), a complementary oligonucleotide that binds to this compound and neutralizes its anticoagulant effect[1][2]. While extensive clinical data is available, particularly from the RADAR Phase 2b trial, this document focuses on the foundational preclinical pharmacokinetic assessment that would have been required for its progression into human studies.
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by directly binding to and inhibiting Factor IXa. This prevents the activation of Factor X to Factor Xa, a critical step in the common pathway of the coagulation cascade. The interruption of this pathway leads to a significant reduction in thrombin generation and subsequent fibrin clot formation[5][6][7][8][9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures [ouci.dntb.gov.ua]
- 5. radiopaedia.org [radiopaedia.org]
- 6. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of PEGylation in the Function and Stability of Pegnivacogin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pegnivacogin, a PEGylated RNA aptamer, was developed as a potent and specific inhibitor of coagulation factor IXa, intended for use as an anticoagulant. The conjugation of a 40 kDa branched polyethylene glycol (PEG) moiety was a critical design element aimed at optimizing the therapeutic profile of the underlying RNA aptamer. This technical guide provides an in-depth analysis of the role of PEGylation in the function and stability of this compound. It summarizes key quantitative data from clinical trials, details relevant experimental protocols, and utilizes graphical representations to illustrate complex biological and experimental pathways. While development of this compound was discontinued due to allergic reactions linked to pre-existing anti-PEG antibodies, the study of this compound offers valuable insights into the benefits and challenges of PEGylation in nucleic acid-based therapeutics.
Introduction to this compound and PEGylation
This compound is a synthetic, 2'-fluoropyrimidine-modified RNA oligonucleotide (aptamer) that binds with high affinity and specificity to coagulation factor IXa, thereby inhibiting its activity in the blood coagulation cascade.[1] To enhance its therapeutic potential, the aptamer is conjugated to an approximately 40 kDa branched methoxypolyethylene glycol (mPEG) molecule.[1]
PEGylation, the process of covalently attaching PEG chains to therapeutic molecules, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[2][3][4] The hydrophilic and flexible nature of the PEG polymer confers several advantages, including:
-
Increased Hydrodynamic Size: This reduces renal clearance, thereby prolonging the circulation half-life of the drug.[3][5]
-
Shielding from Proteases and Nucleases: The PEG moiety can sterically hinder the approach of degradative enzymes, enhancing the in vivo stability of the therapeutic.[6]
-
Reduced Immunogenicity: By masking potential epitopes on the drug molecule, PEGylation can decrease the likelihood of an immune response.[2][6]
-
Improved Solubility and Stability: PEG can enhance the solubility of hydrophobic drugs and improve the overall stability of the formulation.[3][4]
In the context of this compound, PEGylation was primarily intended to increase its plasma concentration and half-life, allowing for a sustained anticoagulant effect.[1]
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly inhibiting the enzymatic activity of factor IXa. Factor IXa is a critical component of the intrinsic pathway of the coagulation cascade, where it forms a complex with factor VIIIa to activate factor X. The inhibition of factor IXa by this compound disrupts this cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.
Role of PEGylation in this compound's Function and Stability
The conjugation of the 40 kDa PEG moiety to the RNA aptamer was instrumental in defining the functional and stability profile of this compound.
Enhanced Pharmacokinetics
PEGylation significantly increased the hydrodynamic radius of the aptamer, which is a key determinant of its renal clearance rate. Unmodified oligonucleotides are rapidly cleared from circulation through renal filtration. The addition of the large PEG chain prolonged the plasma residence time of this compound, allowing for a more sustained anticoagulant effect.
Improved In Vivo Stability
Quantitative Data from the RADAR Clinical Trial
The RADAR (Randomized, Partially-Blinded, Multi-Center, Active-Controlled, Dose-Ranging) trial was a Phase 2b study that provided key quantitative data on the pharmacokinetic and pharmacodynamic properties of this compound in patients with acute coronary syndromes (ACS).[7][8]
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Dose | 1 mg/kg intravenous bolus | [7][8] |
| Mean Peak Plasma Concentration | 26.1 ± 4.6 µg/mL | [7][8] |
| Pharmacodynamics | ||
| Mean Activated Partial Thromboplastin Time (aPTT) | 93.0 ± 9.5 seconds | [7][8] |
| Mean Fold Increase in aPTT from Baseline | 2.9 ± 0.3 | [7][8] |
| Imputed Factor IX Inhibition | Near complete | [7][8] |
Table 1: Pharmacokinetic and Pharmacodynamic Data for this compound from the RADAR Trial
These data demonstrate that a single 1 mg/kg dose of this compound rapidly achieves a therapeutic plasma concentration and produces a consistent and predictable anticoagulant effect, as evidenced by the significant prolongation of aPTT and near-complete inhibition of Factor IX.[7][8] The stable plasma concentrations observed during cardiac catheterization procedures further underscore the role of PEGylation in maintaining therapeutic levels of the drug.[7][8]
Experimental Protocols
Pharmacokinetic (PK) Analysis
The concentration of this compound in plasma samples was determined using a validated fluorescence-based assay.
-
Principle: The assay's signal was directly proportional to the amount of this compound present in the sample.
-
Instrumentation: A Spectramax Gemini fluorescence plate reader (Molecular Devices) was used for measuring fluorescence intensity.[3]
-
Sample Handling: Blood samples were collected in citrate tubes and centrifuged to obtain plasma. Specific details on sample storage temperatures and durations prior to analysis are not extensively detailed in the available literature, but standard clinical trial protocols for bioanalytical samples would have been followed.
-
Data Analysis: Calibration standards and quality control samples were used to generate a standard curve, from which the concentration of this compound in the study samples was interpolated.
Pharmacodynamic (PD) Analysis
The anticoagulant effect of this compound was assessed by measuring the activated partial thromboplastin time (aPTT).
-
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic coagulation pathway.
-
Instrumentation: Core laboratory coagulation assays were performed on a Stago STA analyzer.[3]
-
Method:
-
Platelet-poor plasma was prepared from citrated blood samples.
-
The plasma was incubated with an activator of the contact pathway (e.g., silica, kaolin).
-
Calcium was added to initiate coagulation.
-
The time to clot formation was measured.
-
-
Factor IX Inhibition Imputation: Calibration curves were generated to establish the relationship between the relative aPTT prolongation and the plasma percent of factor IX activity.[7] The percent inhibition of factor IX was then calculated from the imputed factor IX activity.[7]
Anti-PEG Antibody Detection
The presence of anti-PEG antibodies in patient serum was determined using a validated enzyme-linked immunosorbent assay (ELISA).
-
Principle: This direct ELISA method captures anti-PEG antibodies from the sample onto a plate coated with the PEGylated drug.
-
Methodology:
-
Microtiter plates were coated with this compound (RB006).[2]
-
After blocking non-specific binding sites, diluted patient serum samples were added.
-
Bound anti-PEG antibodies were detected using an anti-human IgG alkaline phosphatase (AP) conjugate.[2]
-
A p-nitrophenyl phosphate (pNPP) substrate solution was added, and the resulting colorimetric signal was measured.[2]
-
-
Confirmatory Testing: To ensure specificity for PEG, presumptive positive samples were subjected to a confirmatory test involving inhibition with 20 kDa free PEG.[2] A significant reduction in the signal in the presence of free PEG confirmed the presence of anti-PEG antibodies.
Challenges Associated with PEGylation: The Case of this compound
Despite the advantages conferred by PEGylation, the clinical development of this compound was halted due to the occurrence of serious allergic reactions in a small number of patients during the RADAR trial.[1][9] Subsequent investigations revealed a strong association between these first-exposure reactions and the presence of high levels of pre-existing anti-PEG antibodies in the affected individuals.[1][9]
This finding highlights a significant challenge for the development of PEGylated therapeutics. While PEG has long been considered non-immunogenic, there is growing evidence that a subset of the population has pre-existing antibodies against PEG, likely due to exposure to PEG in various consumer and pharmaceutical products.[1][9] In the case of this compound, the administration of a relatively large bolus dose of the highly PEGylated aptamer is thought to have triggered an immune response in susceptible individuals.[1]
Conclusion
PEGylation played a crucial role in enhancing the function and in vivo stability of the RNA aptamer component of this compound. By increasing its hydrodynamic size and protecting it from nuclease degradation, PEGylation successfully prolonged the plasma half-life and maintained therapeutic concentrations, leading to a potent and predictable anticoagulant effect. However, the experience with this compound serves as a critical reminder of the potential for immunogenicity associated with PEG itself. The presence of pre-existing anti-PEG antibodies in the general population represents a significant hurdle for the development of PEGylated drugs and underscores the importance of thorough immunogenicity risk assessment in preclinical and clinical development. Future research in the field may focus on developing alternative polymer conjugation strategies or methods to mitigate the risk of anti-PEG antibody-mediated adverse events.
References
- 1. prevention.cancer.gov [prevention.cancer.gov]
- 2. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. celerion.com [celerion.com]
- 4. 4adi.com [4adi.com]
- 5. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Stage APTT-based Factor Assays [practical-haemostasis.com]
- 8. dovepress.com [dovepress.com]
- 9. Implementing a tiered approach to bioanalytical method validation for large-molecule ligand-binding assay methods in pharmacokinetic assessments. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Effect of Pegnivacogin on the Intrinsic Coagulation Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pegnivacogin is a novel anticoagulant that selectively targets and inhibits Factor IXa, a critical enzyme in the intrinsic pathway of the coagulation cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the intrinsic coagulation pathway, and the methodologies used to evaluate its efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for the principal assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this targeted anticoagulant therapy.
Introduction to the Intrinsic Coagulation Pathway and the Role of Factor IXa
The intrinsic coagulation pathway is a crucial component of hemostasis, the physiological process that stops bleeding at the site of vascular injury. This pathway is initiated by the contact of Factor XII with negatively charged surfaces, triggering a cascade of enzymatic reactions that ultimately lead to the formation of a stable fibrin clot. A key step in this cascade is the activation of Factor X by the tenase complex, which is composed of activated Factor VIII (FVIIIa) and activated Factor IX (FIXa).[1][2] Factor IXa is a serine protease that plays a pivotal role in amplifying the generation of thrombin, the central enzyme in clot formation.[1][2] Due to its strategic position in the coagulation cascade, Factor IXa has emerged as an attractive target for the development of novel anticoagulants.
This compound: A Direct Factor IXa Inhibitor
This compound is a single-stranded RNA aptamer specifically designed to bind to and inhibit the enzymatic activity of Factor IXa.[3][4] Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures, allowing them to bind to specific molecular targets with high affinity and specificity. This compound is a component of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen.[3][5] Anivamersen is an oligonucleotide that binds to this compound through Watson-Crick base pairing, leading to a conformational change that releases Factor IXa and rapidly reverses the anticoagulant effect.[5][6]
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly binding to the active site of Factor IXa, thereby preventing it from participating in the tenase complex and subsequently inhibiting the activation of Factor X to Factor Xa.[1][2] This targeted inhibition of Factor IXa effectively dampens the amplification of the coagulation cascade, leading to a reduction in thrombin generation and, consequently, fibrin clot formation.
References
Methodological & Application
Application Notes and Protocols for Pegnivacogin in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegnivacogin (formerly RB006) is a PEGylated RNA aptamer that acts as a potent and specific inhibitor of coagulation Factor IXa (FIXa).[1][2] By binding to the active site of FIXa, this compound effectively blocks its role in the intrinsic pathway of the coagulation cascade, thereby preventing the conversion of Factor X to Factor Xa and subsequent thrombin generation.[1][2] This mechanism makes it a candidate for antithrombotic therapy. The anticoagulant effect of this compound can be rapidly and specifically reversed by its complementary oligonucleotide, anivamersen (RB007).[1]
These application notes provide an overview of the use of this compound in preclinical animal models of thrombosis, including available data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While clinical development of this compound was discontinued, the available preclinical data offers valuable insights for researchers investigating FIXa inhibition and developing novel antithrombotic agents.
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound targets Factor IXa, a critical enzyme in the intrinsic pathway of blood coagulation. The inhibition of FIXa disrupts the downstream amplification of the clotting cascade, leading to a reduction in thrombin generation and fibrin clot formation.
Caption: this compound's mechanism of action in the coagulation cascade.
Quantitative Data from Animal Models
Preclinical studies have evaluated the efficacy of this compound in a murine model of arterial thrombosis. The following table summarizes the available quantitative data from a ferric chloride-induced carotid artery thrombosis model.
| Animal Model | Species | Thrombosis Induction Method | This compound Dose (mg/kg) | Endpoint | Outcome | Citation |
| Arterial Thrombosis | Mouse | Ferric Chloride-induced carotid artery injury | ≥ 0.5 | Vessel Patency | Maintained patency of the damaged vessel and limited occlusive thrombi. | [3] |
| Arterial Thrombosis | Mouse | Ferric Chloride-induced carotid artery injury | < 0.5 | Vessel Patency | Did not effectively prevent vessel occlusion. | [3] |
| Control | Mouse | Ferric Chloride-induced carotid artery injury | 0 (vehicle) | Time to Occlusion | Full occlusion of the common carotid artery in approximately 3 minutes. | [3] |
Experimental Protocols
The following protocols are based on established methods for inducing thrombosis in animal models and are suitable for evaluating the efficacy of this compound.
Ferric Chloride-Induced Arterial Thrombosis Model (Mouse)
This is a widely used model to study arterial thrombosis and evaluate the efficacy of antithrombotic agents.[4][5]
Materials:
-
This compound
-
Sterile saline or appropriate vehicle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical microscope or magnifying lens
-
Micro-surgical instruments (forceps, scissors)
-
Doppler flow probe
-
Whatman filter paper (cut into small strips)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Suture material
Experimental Workflow:
References
Application Notes and Protocols for Pegnivacogin Administration in Acute Coronary Syndrome (ACS) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of pegnivacogin, a factor IXa inhibiting aptamer, in clinical studies involving patients with acute coronary syndrome (ACS). The information is compiled from key clinical trials to guide future research and development.
Introduction to this compound and the REG1 System
This compound (formerly RB006) is a single-stranded RNA aptamer that acts as a direct inhibitor of coagulation factor IXa.[1][2][3] It was developed as part of the REG1 anticoagulation system, which also includes its complementary reversal agent, anivamersen (formerly RB007).[3][4] Anivamersen is an oligonucleotide that binds to this compound, neutralizing its anticoagulant effect in a controllable manner.[4] This system was designed to provide potent, titratable anticoagulation for procedures such as percutaneous coronary intervention (PCI) in ACS patients, with the potential for rapid reversal to minimize bleeding complications.[4][5]
Mechanism of Action
This compound's primary mechanism is the specific, high-affinity binding to and inhibition of factor IXa, a critical component of the intrinsic pathway of the coagulation cascade.[6] By inhibiting factor IXa, this compound effectively reduces thrombin generation, a key step in the formation of blood clots.[6] The anticoagulant effect can be precisely controlled and reversed by the administration of anivamersen, which binds to this compound through Watson-Crick base pairing, altering its conformation and inactivating it.[4]
Figure 1: Mechanism of action of the REG1 system in the coagulation cascade.
Quantitative Data Summary from Clinical Trials
The following tables summarize key quantitative data from the RADAR and REGULATE-PCI trials, which were pivotal in evaluating the efficacy and safety of this compound in ACS patients.
Table 1: Dosing Regimens in the RADAR Trial[4][5]
| Treatment Arm | This compound Dose | Anivamersen Reversal |
| REG1 Group 1 | 1 mg/kg | 25% |
| REG1 Group 2 | 1 mg/kg | 50% |
| REG1 Group 3 | 1 mg/kg | 75% |
| REG1 Group 4 | 1 mg/kg | 100% |
| Control Group | Unfractionated Heparin | N/A |
Table 2: 30-Day Bleeding and Ischemic Events in the RADAR-PCI Substudy[5]
| Outcome | This compound (All Reversal Groups) | Heparin | p-value |
| Major Modified ACUITY Bleeding | |||
| 25% Reversal | 18% | 11% | - |
| 50% Reversal | 12% | 11% | - |
| 75% Reversal | 9% | 11% | - |
| 100% Reversal | 7% | 11% | - |
| Total Bleeding | |||
| 25% Reversal | 68% | 38% | - |
| 50% Reversal | 39% | 38% | - |
| 75% Reversal | 35% | 38% | - |
| 100% Reversal | 34% | 38% | - |
| Ischemic Events (Composite) | 4.4% | 7.3% | 0.3 |
| Myocardial Infarction | 4.0% | 6.4% | 0.3 |
| Urgent Target Vessel Revascularization | 1.1% | 0.9% | 1.0 |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound (1 mg/kg)[1][2][3][7]
| Parameter | Value (Mean ± SD) |
| Peak Plasma Concentration | 26.1 ± 4.6 µg/mL |
| aPTT (activated Partial Thromboplastin Time) | 93.0 ± 9.5 s |
| Fold Increase in aPTT from Baseline | 2.9 ± 0.3 |
Table 4: Key Outcomes in the REGULATE-PCI Trial (Terminated Early)[8]
| Outcome (at Day 3) | REG1 (this compound + 80% Anivamersen Reversal) | Bivalirudin | Odds Ratio (95% CI) | p-value |
| Primary Efficacy Endpoint (Death, MI, Stroke, Urgent TLR) | 7% (108/1616) | 6% (103/1616) | 1.05 (0.80-1.39) | 0.72 |
| Principal Safety Endpoint (Major Bleeding) | <1% (7/1605) | <1% (2/1601) | 3.49 (0.73-16.82) | 0.10 |
| Major or Minor Bleeding | 6% (104/1605) | 4% (65/1601) | 1.64 (1.19-2.25) | 0.002 |
| Severe Allergic Reactions | 1% (10/1605) | <1% (1/1601) | - | - |
Experimental Protocols
The following protocols are based on the methodologies of the RADAR and REGULATE-PCI trials.
Patient Selection Criteria (RADAR Trial)[4]
-
Inclusion Criteria: Patients with non-ST-elevation ACS with planned early cardiac catheterization via femoral access.
-
Exclusion Criteria: Significant bleeding risk, recent major surgery, or contraindications to anticoagulation.
RADAR Trial Protocol[4]
-
Randomization: Eligible patients were randomized in a 2:1:1:2:2 ratio to one of the four this compound arms with varying degrees of anivamersen reversal or to the active control heparin arm.
-
This compound Administration: Patients in the REG1 arms received a 1 mg/kg intravenous bolus of this compound.
-
Cardiac Catheterization: Performed in all patients.
-
Anivamersen Administration: Following the procedure, patients in the REG1 arms received a blinded dose of anivamersen for 25%, 50%, 75%, or 100% reversal.
-
Sheath Removal: The femoral sheath was removed after the administration of anivamersen.
-
Endpoint Assessment: The primary endpoint was total ACUITY bleeding through 30 days. Secondary endpoints included major bleeding and a composite of ischemic events (death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia).
Figure 2: Workflow of the RADAR clinical trial for this compound administration.
REGULATE-PCI Trial Protocol[8]
-
Patient Population: Patients undergoing PCI. Exclusion criteria included ST-segment elevation myocardial infarction within 48 hours.
-
Randomization: Patients were randomized 1:1 to either the REG1 system or bivalirudin.
-
REG1 Administration: A 1 mg/kg bolus of this compound was administered, followed by 80% reversal with anivamersen after the PCI procedure.
-
Bivalirudin Administration: Standard bivalirudin protocol was followed.
-
Endpoint Assessment: The primary efficacy endpoint was a composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3. The principal safety endpoint was major bleeding.
Key Considerations and Adverse Events
-
Allergic Reactions: The REGULATE-PCI trial was terminated prematurely due to a higher than expected rate of severe allergic reactions in the REG1 arm (1% of patients).[7] Subsequent investigations suggested that pre-existing anti-polyethylene glycol (PEG) antibodies may have contributed to these first-exposure reactions, as this compound is a PEGylated aptamer.[8]
-
Bleeding: The RADAR trial demonstrated that at least 50% reversal with anivamersen was necessary to allow for safe sheath removal after cardiac catheterization.[4] Higher degrees of reversal were associated with lower rates of bleeding.[4][5] In the REGULATE-PCI trial, while major bleeding rates were similar between the REG1 and bivalirudin groups, major or minor bleeding was increased with REG1.[7]
Conclusion
The REG1 system, with its central component this compound, represented a novel approach to controllable anticoagulation in patients with ACS undergoing PCI. Clinical studies demonstrated that this compound effectively achieves near-complete factor IXa inhibition.[1][2] However, the development of this compound was halted due to safety concerns, primarily the occurrence of severe allergic reactions.[7] These application notes and protocols serve as a detailed resource for understanding the clinical investigation of this compound and highlight critical considerations for the development of similar aptamer-based therapeutics, particularly concerning immunogenicity and the management of bleeding events.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
dosage considerations for Pegnivacogin in clinical research
Disclaimer
The following application notes and protocols are provided for illustrative purposes only, as "Pegnivacogin" is a fictional compound. The data, experimental procedures, and signaling pathways presented herein are hypothetical and designed to demonstrate the expected content and format for such a document in a real-world clinical research setting.
Application Notes: Dosage Considerations for this compound in Clinical Research
Introduction
This compound is a novel, pegylated recombinant protein designed to antagonize the fictional "Inflammatory Response Factor Alpha" (IRF-α). Overexpression of IRF-α is hypothesized to be a key driver in certain autoimmune and inflammatory disorders. By binding to and neutralizing IRF-α, this compound aims to downregulate the pro-inflammatory signaling cascade, thereby reducing disease activity. These notes summarize the key dosage considerations derived from hypothetical Phase 1 and Phase 2 clinical studies.
Mechanism of Action
This compound is a high-affinity IRF-α antagonist. It binds to circulating IRF-α, preventing its interaction with the IRF-α receptor (IRF-αR) on the surface of immune cells. This inhibition blocks the downstream phosphorylation of the signal transducer and activator of transcription 3 (STAT3), a critical step in the activation of pro-inflammatory gene transcription.
Quantitative Data Summary
The following tables summarize the pharmacokinetic (PK) and pharmacodynamic (PD) data from hypothetical Phase 1 and Phase 2a clinical trials.
Table 1: Summary of Pharmacokinetic Parameters from Phase 1 Single Ascending Dose (SAD) Study
| Dose Cohort (mg/kg) | N | Mean Cmax (ng/mL) | Mean AUC (0-inf) (ng*h/mL) | Mean T1/2 (hours) |
| 0.1 | 8 | 1,250 | 150,000 | 120 |
| 0.3 | 8 | 3,800 | 480,000 | 135 |
| 1.0 | 8 | 11,500 | 1,600,000 | 148 |
| 3.0 | 8 | 35,000 | 5,100,000 | 155 |
| 10.0 | 8 | 110,000 | 18,000,000 | 160 |
Table 2: Summary of Target Engagement and Biomarker Response from Phase 2a Multiple Ascending Dose (MAD) Study (4 weekly doses)
| Weekly Dose (mg/kg) | N | Mean Trough Drug Conc. (ng/mL) | Mean Receptor Occupancy (%) | Mean Reduction in hs-CRP (%) |
| 1.0 | 12 | 8,500 | 75 | 25 |
| 3.0 | 12 | 28,000 | 92 | 55 |
| 5.0 | 12 | 45,000 | 98 | 65 |
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum by ELISA
This protocol describes a sandwich ELISA for determining the concentration of this compound in human serum samples.
-
Materials:
-
96-well high-binding microplates
-
Recombinant IRF-α (capture antibody)
-
Biotinylated anti-Pegnivacogin monoclonal antibody (detection antibody)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 1% BSA)
-
This compound reference standard
-
-
Procedure:
-
Coat microplate wells with 1 µg/mL recombinant IRF-α in PBS overnight at 4°C.
-
Wash plates 3x with Wash Buffer.
-
Block plates with Assay Diluent for 2 hours at room temperature.
-
Wash plates 3x with Wash Buffer.
-
Prepare a standard curve of this compound (e.g., 1000 ng/mL down to 15.6 ng/mL) in Assay Diluent.
-
Dilute serum samples in Assay Diluent.
-
Add 100 µL of standards and diluted samples to the wells and incubate for 2 hours at room temperature.
-
Wash plates 5x with Wash Buffer.
-
Add 100 µL of biotinylated detection antibody (at 0.5 µg/mL) and incubate for 1 hour.
-
Wash plates 5x with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (1:1000 dilution) and incubate for 30 minutes in the dark.
-
Wash plates 5x with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate for 15-20 minutes in the dark.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read absorbance at 450 nm on a microplate reader.
-
Calculate concentrations from the standard curve using a 4-parameter logistic fit.
-
Protocol 2: Measurement of IRF-α Receptor Occupancy by Flow Cytometry
This protocol details the method for determining the percentage of IRF-α receptors on peripheral blood mononuclear cells (PBMCs) that are occupied by this compound.
-
Materials:
-
Ficoll-Paque for PBMC isolation
-
Fluorochrome-conjugated anti-CD14 antibody (monocyte marker)
-
Fluorochrome-conjugated, non-competing anti-IRF-αR antibody
-
FACS Buffer (PBS with 2% FBS, 0.05% sodium azide)
-
Human AB serum
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells 2x with FACS buffer.
-
Resuspend cells to a concentration of 1x10⁷ cells/mL in FACS buffer.
-
Aliquot 100 µL of cell suspension (1x10⁶ cells) into FACS tubes.
-
Add 10 µL of human AB serum to block Fc receptors and incubate for 10 minutes.
-
Add the pre-titered amount of anti-CD14 and non-competing anti-IRF-αR antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells 2x with 2 mL of cold FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 20,000 CD14+ events.
-
Analysis:
-
Gate on the CD14+ monocyte population.
-
Measure the Mean Fluorescence Intensity (MFI) of the anti-IRF-αR antibody.
-
Receptor Occupancy (%) is calculated as: [1 - (MFI_post-dose / MFI_pre-dose)] * 100.
-
-
Pegnivacogin: Application Notes and Protocols for Cardiovascular Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pegnivacogin (formerly RB006) is a single-stranded RNA aptamer that acts as a direct and selective inhibitor of coagulation Factor IXa (FIXa). It was developed as part of the REG1 anticoagulation system, which also includes its complementary oligonucleotide active control agent, anivamersen (formerly RB007). Anivamersen is designed to bind to this compound via Watson-Crick base pairing, thereby neutralizing its anticoagulant effect in a controllable and titratable manner.[1][2][3][4] this compound was investigated for the prevention of thrombotic complications in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[1][2]
Note on Clinical Development: The clinical development of this compound (as part of the REG1 system) was halted during Phase 3 trials (REGULATE-PCI) due to a higher than expected rate of serious allergic reactions.[1] Researchers should be aware of this potential for hypersensitivity when working with this compound.
Mechanism of Action
This compound is a 31-nucleotide RNA aptamer that is stabilized against nuclease degradation and conjugated to a 40-kDa polyethylene glycol (PEG) moiety to extend its plasma half-life. It binds with high affinity and specificity to the active site of Factor IXa, a critical enzyme in the intrinsic pathway of the coagulation cascade. By inhibiting FIXa, this compound effectively blocks the conversion of Factor X to Factor Xa, which in turn prevents the downstream generation of thrombin and the formation of a fibrin clot.[3][5] This targeted inhibition of the intrinsic pathway makes this compound a potent anticoagulant.
The anticoagulant effect of this compound can be rapidly and specifically reversed by the administration of anivamersen, a 15-nucleotide RNA oligonucleotide. Anivamersen's sequence is complementary to a portion of the this compound aptamer, allowing it to bind tightly and neutralize its activity.[3][6] This offers a unique mechanism for controlling the level of anticoagulation.
Signaling Pathway Diagram
Data Presentation
Pharmacodynamic Effects of this compound in Humans
| Parameter | Dose | Result | Study Population |
| Factor IX Inhibition | 1 mg/kg IV bolus | > 99% inhibition | Patients with ACS[5] |
| aPTT Prolongation | 1 mg/kg IV bolus | 2.9 ± 0.3-fold increase from baseline | Patients with ACS[7] |
| Mean aPTT | 1 mg/kg IV bolus | 93.0 ± 9.5 seconds | Patients with ACS[7] |
| Plasma Concentration | 1 mg/kg IV bolus | 26.1 ± 4.6 µg/mL | Patients with ACS[7] |
| Reversal of aPTT | Descending doses of anivamersen (1.5 to 0.094 mg/kg) | Rapid, dose-dependent reversal | Healthy Volunteers[4] |
In Vitro Effects of this compound on Platelet Function
| Assay | Condition | Result |
| ADP-induced CD62P-expression | This compound incubated with whole blood from healthy volunteers | Significant reduction (100% vs. 89.79 ± 4.04%)[2] |
| ADP-induced PAC-1 binding | This compound incubated with whole blood from healthy volunteers | Significant reduction (100% vs. 83.02 ± 4.08%)[2] |
| Platelet Aggregation (LTA) | This compound incubated with whole blood from healthy volunteers | Significant reduction (97.71 ± 5.30% vs. 66.53 ± 9.92%)[2] |
| Residual Platelet Aggregation | 1 mg/kg IV bolus in ACS patients | Significant reduction 20 min post-dose (100% vs. 43.21 ± 8.23%)[2] |
Experimental Protocols
In Vitro Evaluation of this compound's Effect on Platelet Reactivity
This protocol is based on the methodology described by Staudacher et al. (2017).[2]
1. Blood Collection and Preparation: a. Draw whole blood from healthy, consenting volunteers who have not taken any antiplatelet medication for at least 14 days. b. Use a 21-gauge butterfly needle and collect blood into tubes containing 3.2% sodium citrate. c. The first 3-5 mL of blood should be discarded to avoid activation due to puncture. d. For light transmission aggregometry (LTA), prepare platelet-rich plasma (PRP) by centrifuging whole blood at 200 x g for 15 minutes at room temperature. e. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes.
2. Incubation with this compound: a. Incubate whole blood or PRP samples with this compound at a desired final concentration (e.g., 10 µg/mL) or vehicle control for 15 minutes at 37°C.
3. Flow Cytometry for Platelet Activation Markers (CD62P and PAC-1): a. To the incubated whole blood, add adenosine diphosphate (ADP) at a final concentration of 5 µM to induce platelet activation. b. Simultaneously, add fluorescently labeled antibodies against CD62P and PAC-1. c. Incubate for 20 minutes at room temperature in the dark. d. Stop the reaction by adding 1 mL of 1% formaldehyde solution. e. Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics. f. Quantify the percentage of platelets positive for CD62P and the mean fluorescence intensity of PAC-1 binding.
4. Light Transmission Aggregometry (LTA): a. Adjust the platelet count in the PRP to approximately 250,000/µL using PPP. b. Place cuvettes with PRP in an aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation). c. Add ADP (5 µM final concentration) to the PRP to induce aggregation. d. Record the change in light transmission for at least 5 minutes. e. The maximum aggregation percentage is determined as the primary endpoint.
In Vivo Murine Model of Ferric Chloride-Induced Carotid Artery Thrombosis
This protocol is based on the methodology described by Moreno et al. (2019).[8]
1. Animal Preparation: a. Anesthetize a C57BL/6 mouse using an appropriate anesthetic regimen (e.g., isoflurane). b. Place the mouse in a supine position on a heating pad to maintain body temperature. c. Make a midline cervical incision and carefully dissect the right common carotid artery from the surrounding tissues.
2. Instrumentation: a. Place a Doppler flow probe around the distal portion of the carotid artery to monitor blood flow. b. Administer this compound (e.g., 0.5 mg/kg) or vehicle control via intravenous injection (e.g., tail vein).
3. Thrombosis Induction: a. Apply a small piece of filter paper (e.g., 1x2 mm) saturated with 10% ferric chloride (FeCl₃) to the adventitial surface of the carotid artery, proximal to the flow probe. b. Leave the filter paper in place for 3 minutes to induce endothelial injury. c. After 3 minutes, remove the filter paper and rinse the artery with saline.
4. Data Acquisition: a. Continuously monitor and record the blood flow through the carotid artery using the Doppler flow probe. b. The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow. c. Monitor for a defined period (e.g., 60 minutes) or until stable occlusion occurs.
Experimental Workflow Diagram
References
- 1. ahajournals.org [ahajournals.org]
- 2. REG-1, a regimen comprising RB-006, a Factor IXa antagonist, and its oligonucleotide active control agent RB-007 for the potential treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A randomized, repeat-dose, pharmacodynamic and safety study of an antidote-controlled factor IXa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Scholars@Duke publication: this compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges with Pegnivacogin solubility
Disclaimer: The information provided in this technical support center is for informational purposes only and is intended for researchers, scientists, and drug development professionals. It is not a substitute for the manufacturer's product information, instructions for use, or professional medical advice. Always refer to the official product documentation and consult with qualified experts for specific experimental design and safety procedures.
Frequently Asked Questions (FAQs)
1. What is the primary challenge observed with Pegnivacogin in clinical settings?
The primary challenge with this compound is not related to its solubility but to the risk of severe, immediate hypersensitivity reactions, including anaphylaxis, upon first exposure.[1][2][3] These reactions have been linked to the presence of pre-existing anti-polyethylene glycol (PEG) antibodies in patients.[1][2][4][5]
2. What is the proposed mechanism for these hypersensitivity reactions?
This compound is a PEGylated RNA aptamer, meaning it is conjugated to a branched 40-kDa polyethylene glycol (PEG) molecule to increase its plasma half-life.[1][6] It is postulated that individuals with high levels of pre-existing anti-PEG IgG and/or IgE antibodies can experience a type I hypersensitivity reaction upon administration of this compound.[7][8][9] The binding of these antibodies to the PEG component of the drug can trigger the activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators, resulting in an allergic reaction.[10][11]
3. How common are pre-existing anti-PEG antibodies?
The prevalence of anti-PEG antibodies in the general population has been reported to be between 3% and over 40%.[1][2] This is likely due to widespread exposure to PEG in various consumer and medicinal products.[1][2]
4. Are there any formulation recommendations to address potential solubility issues?
While the primary documented issue with this compound is immunogenicity, general guidance for PEGylated aptamers and other molecules with potentially low aqueous solubility can be considered. For research purposes, solvents such as DMSO, ethanol, or DMF may be used for initial dissolution. For in vivo formulations, co-solvents like polyethylene glycol (e.g., PEG300, PEG400) and surfactants (e.g., Tween 80) are often employed to improve solubility and stability. However, specific formulation protocols for this compound should be developed based on empirical data.
5. How should this compound be handled and stored?
Specific handling and storage conditions should be obtained from the product's certificate of analysis or the manufacturer.[12] As a general guideline for aptamers, it is recommended to store them at -20°C for long-term stability.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Immune Response or Allergic Reaction in in vivo models | Pre-existing or induced anti-PEG antibodies in the animal model. | Screen animals for baseline anti-PEG antibody levels prior to study initiation. Consider using alternative non-PEGylated aptamers if available and suitable for the research question. |
| Inconsistent Pharmacokinetic (PK) Profile | Accelerated blood clearance (ABC) phenomenon due to anti-PEG antibodies. | Measure anti-PEG antibody titers throughout the study to correlate with PK data. The presence of anti-PEG antibodies can significantly reduce the efficacy of PEGylated drugs by increasing their clearance.[5] |
| Difficulty in Achieving a Clear Solution | Potential for aggregation or low solubility in the chosen buffer. | While specific solubility data for this compound is not widely published, general techniques for improving the solubility of PEGylated compounds can be attempted. These include sonication, gentle heating, or the use of co-solvents. It's important to validate that any formulation changes do not impact the aptamer's activity. |
Quantitative Data Summary
The following table summarizes data from the RADAR phase 2b clinical trial, which highlighted the association between anti-PEG antibody levels and serious allergic reactions (SARs) to this compound.
| Patient Group | Number of Patients | Anti-PEG Antibody Levels (A405 in pegloticase ELISA) | Incidence of SARs |
| Patients with SARs | 3 | Ranged from A405 ≥ 1.0 to 1.9 | 3 out of 3 in this high-titer group |
| All RADAR Patients Tested | 354 | ~23% had A405 > 0.2 | 3 out of 640 total patients in the trial |
| High-Titer Patients (A405 ≥ 1.0) without Heparin | 6 | A405 ≥ 1.0 | 3 out of 6 (50%) |
Data adapted from Ganson et al., J Allergy Clin Immunol 2016.[2]
Experimental Protocols
Protocol: Detection of Anti-PEG IgG Antibodies by ELISA
This protocol is a general guideline for the detection of human anti-PEG IgG antibodies and should be optimized for specific experimental conditions.
Materials:
-
High-binding 96-well microplates
-
Amine-terminated methoxy-PEG (e.g., NH2-mPEG5000)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Serum or plasma samples
-
HRP-conjugated anti-human IgG detection antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute NH2-mPEG5000 to 20 µg/mL in PBS. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at room temperature.[13]
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 300 µL of blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.[13]
-
Sample Incubation: Dilute patient/subject serum or plasma samples in blocking buffer (e.g., starting at a 1:10 dilution). Add 100 µL of diluted samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5-6 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Proposed Mechanism of this compound-Induced Hypersensitivity
Caption: Proposed mechanism of Type I hypersensitivity to this compound.
Experimental Workflow: Screening for Anti-PEG Antibodies
Caption: Workflow for identifying individuals with anti-PEG antibodies.
References
- 1. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 3. dovepress.com [dovepress.com]
- 4. Pre-existing anti-PEG antibodies are associated with severe immediate allergic reactions to this compound, a PEGylated aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypersensitivity to different polyethylene glycol–containing products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immediate Hypersensitivity to Polyethylene Glycols and Polysorbates: More Common Than We Have Recognized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypersensitivity to polyethylene glycol in adults and children: An emerging challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaphylaxis – surveilling PEG anaphylaxis [peg.leadinglifetechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Pegnivacogin in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Pegnivacogin in experimental buffers. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a novel anticoagulant that functions as a direct inhibitor of Factor IXa.[1][2][3] Structurally, it is an RNA aptamer that has been conjugated to a polyethylene glycol (PEG) molecule.[4][5][6] This PEGylation is intended to increase the molecule's half-life and stability in biological systems.[4][][8]
Q2: What are the primary stability concerns for this compound in experimental buffers?
The main stability concerns for a PEGylated RNA aptamer like this compound include:
-
Aggregation and Precipitation: Hydrophobic interactions can lead to the formation of aggregates, especially at high concentrations or in buffers with suboptimal ionic strength or pH.[][9][10]
-
Hydrolysis of the RNA Aptamer: The phosphodiester bonds in the RNA backbone are susceptible to hydrolysis, particularly at non-optimal pH levels.
-
Loss of Biological Activity: Changes in conformation due to buffer conditions can lead to a decrease in the aptamer's binding affinity for Factor IXa.
-
De-PEGylation: While generally stable, the linkage between the aptamer and the PEG molecule could be susceptible to cleavage under certain conditions, although this is less common.
-
Interaction with Anti-PEG Antibodies: In in vivo and some ex vivo applications using serum, the presence of pre-existing anti-PEG antibodies can bind to this compound, potentially affecting its activity and causing immunological reactions.[4][6][11]
Q3: Which general types of buffers are recommended for working with this compound?
Phosphate-buffered saline (PBS) and Tris-based buffers are commonly used for peptides and nucleic acid-based therapeutics and are a good starting point for this compound.[12] Citrate buffers may also be considered, particularly for long-term storage, as they can help prevent aggregation.[9] The optimal buffer will ultimately depend on the specific experimental conditions and downstream applications.
Troubleshooting Guide
Issue 1: this compound is precipitating out of my experimental buffer.
Possible Causes:
-
Suboptimal pH: The pH of the buffer may be near the isoelectric point of the aptamer-PEG conjugate, reducing its solubility.
-
Inappropriate Ionic Strength: The salt concentration of the buffer may be too low or too high, promoting aggregation.
-
High Concentration: The concentration of this compound may be too high for the chosen buffer conditions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocol: Buffer Condition Screening for Solubility
-
Preparation of Buffers: Prepare a range of buffers with varying pH and ionic strengths. For example:
-
50 mM Sodium Phosphate, 150 mM NaCl, pH 6.5, 7.0, 7.5
-
50 mM Tris-HCl, 150 mM NaCl, pH 7.0, 7.5, 8.0
-
50 mM Sodium Citrate, 150 mM NaCl, pH 6.0, 6.5
-
-
Sample Preparation: Reconstitute or dilute this compound to the desired final concentration in each of the prepared buffers.
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Visual Inspection: Visually inspect the samples for any signs of precipitation or turbidity at regular intervals.
-
Quantitative Analysis (Optional): Measure the absorbance at 600 nm (A600) to quantify the degree of aggregation. An increase in A600 indicates increased aggregation.
Issue 2: Loss of this compound activity in my assay.
Possible Causes:
-
Buffer Components: Certain buffer components may interfere with the binding of this compound to Factor IXa.
-
pH-induced Conformational Changes: The pH of the buffer may be altering the three-dimensional structure of the RNA aptamer, reducing its binding affinity.
-
Degradation: The RNA component of this compound may be degrading over time.
-
Adsorption to Surfaces: this compound may be adsorbing to the surfaces of storage tubes or assay plates.
Troubleshooting Signaling Pathway:
Caption: Troubleshooting pathway for loss of this compound activity.
Experimental Protocol: Assessing this compound Activity
A functional assay, such as a Factor IXa inhibition assay, should be performed to assess the activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of human Factor IXa.
-
Prepare a stock solution of a chromogenic substrate for Factor Xa.
-
Prepare a stock solution of Factor X.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.5).
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of this compound prepared in the experimental buffer being tested.
-
Add a fixed concentration of Factor IXa and incubate for a specified time (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding Factor X.
-
Allow the reaction to proceed for a set time (e.g., 10 minutes).
-
Stop the reaction and add the chromogenic Factor Xa substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis: Calculate the percent inhibition of Factor IXa activity for each this compound concentration and determine the IC50 value. Compare the IC50 values obtained in different buffers to assess the impact on activity.
Data on Buffer and Excipient Effects
While specific stability data for this compound is not publicly available, the following tables provide an illustrative summary of how different buffer conditions and excipients can affect the stability of PEGylated biomolecules.
Table 1: Illustrative Effect of pH on this compound Stability
| Buffer pH | Visual Appearance (24h @ 37°C) | % Remaining Monomer (SEC-HPLC) | Relative Activity (%) |
| 5.5 | Clear | 98% | 85% |
| 6.5 | Clear | 99% | 98% |
| 7.4 | Clear | 99% | 100% |
| 8.5 | Slight Haze | 92% | 90% |
Table 2: Illustrative Effect of Excipients on this compound Aggregation
| Buffer Condition | % Aggregate Formation (Forced Degradation Study) |
| PBS, pH 7.4 | 15% |
| PBS, pH 7.4 + 5% Sucrose | 8% |
| PBS, pH 7.4 + 50 mM Arginine | 6% |
| PBS, pH 7.4 + 0.01% Polysorbate 20 | 4% |
Note: The data in these tables are for illustrative purposes only and are based on general knowledge of protein and aptamer stability.[13] Actual results for this compound may vary.
Concluding Remarks
The stability of this compound in experimental buffers is crucial for obtaining reliable and reproducible results. By systematically evaluating and optimizing buffer parameters such as pH, ionic strength, and the inclusion of stabilizing excipients, researchers can mitigate issues of aggregation, degradation, and loss of activity. The troubleshooting guides and experimental protocols provided here offer a framework for addressing common stability challenges encountered during the handling and use of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmosaic.com [cellmosaic.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. researchgate.net [researchgate.net]
- 12. A Guide to Reconstituting Peptides for Research: Best Practices from Peptidea.net | Peptides [peptidea.net]
- 13. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Anivamersen Dosage for Complete Pegnivacogin Reversal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with anivamersen to reverse the anticoagulant effects of pegnivacogin.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound and anivamersen?
This compound is an RNA aptamer that selectively binds to and inhibits Coagulation Factor IXa (FIXa), a critical component of the intrinsic pathway of the blood coagulation cascade.[1][2][3][4] This inhibition prevents the downstream activation of Factor X and ultimately reduces thrombin generation, leading to an anticoagulant effect.[3][5] Anivamersen is a complementary RNA oligonucleotide specifically designed to bind to this compound through Watson-Crick base pairing.[5][6] This binding neutralizes the conformational structure of this compound, preventing it from inhibiting FIXa and thereby reversing its anticoagulant activity.[5]
Q2: What is the recommended starting dosage of anivamersen for complete reversal of this compound?
For a standard 1 mg/kg dose of this compound, a 1 mg/kg dose of anivamersen has been shown to achieve complete (100%) reversal of anticoagulation.[1][2] In clinical studies, this dose rapidly restored hemostasis.[1] It is important to note that the degree of reversal is directly related to the molar ratio of the two components, allowing for titratable control of the anticoagulant effect.[1] A 20:1 molar ratio, which corresponds to a 2:1 weight ratio of anivamersen to this compound, has also been cited for complete reversal.[7]
Q3: How quickly can I expect to see the reversal effects of anivamersen?
The reversal of this compound's anticoagulant effect by anivamersen is rapid, typically occurring within 1 to 5 minutes following intravenous administration.[5][7]
Q4: Are there any known safety concerns or adverse effects associated with this compound or anivamersen?
In clinical trials, severe allergic reactions were observed in a small percentage of patients receiving this compound, which led to the early termination of a Phase 3 trial.[8][9] These reactions were linked to pre-existing anti-polyethylene glycol (PEG) antibodies, as this compound is a PEGylated aptamer.[8] Researchers should be aware of this potential immunogenicity. Anivamersen, in the absence of this compound, is not known to have any anticoagulant or other biological effects.[7]
Q5: How can I monitor the extent of this compound reversal?
The activated partial thromboplastin time (aPTT) is a key pharmacodynamic marker for monitoring the anticoagulant effect of this compound and its reversal by anivamersen.[5][7][10] A return of aPTT to baseline levels is indicative of complete reversal.[5] Assays for Factor IXa activity can also provide a direct measure of target engagement and reversal.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete reversal of anticoagulant effect (e.g., prolonged aPTT) after anivamersen administration. | Insufficient anivamersen dosage. | Ensure a 1:1 weight ratio (or 20:1 molar ratio) of anivamersen to this compound for complete reversal.[1][7] Consider titrating the anivamersen dose upwards if partial reversal was initially targeted. |
| Issues with the formulation or administration of anivamersen. | Verify the concentration and integrity of the anivamersen solution. Confirm that the intravenous administration was successful. | |
| Unexpectedly high bleeding in an experimental model despite administering the standard reversal dose. | The initial this compound dose was higher than anticipated, leading to a higher required reversal dose. | Accurately verify the administered dose of this compound. In clinical settings, at least 50% reversal was required to allow for safe sheath removal after cardiac catheterization, indicating that lower levels of reversal may still be associated with increased bleeding risk.[1] |
| Other contributing factors to bleeding in the experimental model. | Evaluate the experimental model for other potential causes of bleeding that are independent of the this compound/anivamersen system. | |
| Variability in anticoagulant response to a fixed dose of this compound. | Intersubject variability. | While a 1 mg/kg dose of this compound was chosen to minimize intersubject variability, some level of individual variation can still occur.[10] It is crucial to establish baseline coagulation parameters for each subject. |
| Evidence of allergic reaction upon this compound administration. | Pre-existing anti-PEG antibodies. | As this compound is a PEGylated molecule, there is a risk of hypersensitivity reactions.[8] In a research setting, if this is a concern, consider screening for anti-PEG antibodies or using a non-PEGylated analog if available. |
Data from Clinical Trials
The following tables summarize key quantitative data from the RADAR trial, which investigated different levels of this compound reversal with anivamersen in patients with acute coronary syndromes.
Table 1: Anivamersen Dosing and Corresponding this compound Reversal
| Anivamersen Dose (mg/kg) | Targeted Reversal |
| 0.075 | 25% |
| 0.2 | 50% |
| 0.4 | 75% |
| 1.0 | 100% |
| (Data sourced from the RADAR trial design)[1][2] |
Table 2: Clinical Outcomes by Degree of Reversal
| Reversal Level | Total ACUITY Bleeding (%) | Major Bleeding (%) | Ischemic Events (%) |
| 25% | 65 | 20 | 3.0 (for all REG1 patients) |
| 50% | 34 | 11 | 3.0 (for all REG1 patients) |
| 75% | 35 | 8 | 3.0 (for all REG1 patients) |
| 100% | 30 | 7 | 3.0 (for all REG1 patients) |
| Heparin (Control) | 31 | 10 | 5.7 |
| (Data sourced from the RADAR trial results)[1] |
Experimental Protocols
Protocol 1: In Vitro Determination of Anivamersen Efficacy
-
Objective: To determine the dose-response relationship of anivamersen in reversing this compound-induced anticoagulation in a plasma-based assay.
-
Materials:
-
Human plasma pool
-
This compound solution (known concentration)
-
Anivamersen solutions (serial dilutions)
-
aPTT reagent
-
Coagulometer
-
-
Methodology:
-
Spike human plasma with a fixed concentration of this compound (e.g., corresponding to a therapeutic dose).
-
Incubate the plasma for a sufficient time to allow for this compound-FIXa binding.
-
Add varying concentrations of anivamersen to the this compound-spiked plasma samples.
-
Incubate for 5 minutes to allow for this compound-anivamersen binding.
-
Measure the aPTT for each sample using a coagulometer.
-
Include a plasma-only control and a this compound-only control.
-
Plot the aPTT (in seconds) against the anivamersen concentration to determine the concentration required to return the aPTT to baseline.
-
Protocol 2: Ex Vivo Monitoring of this compound Reversal in an Animal Model
-
Objective: To assess the in vivo efficacy of anivamersen in reversing the anticoagulant effects of this compound in a relevant animal model (e.g., rabbit, primate).
-
Materials:
-
Test animals
-
This compound (injectable formulation)
-
Anivamersen (injectable formulation)
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Centrifuge
-
Equipment for aPTT and Factor IXa activity assays.
-
-
Methodology:
-
Establish a baseline blood sample from each animal.
-
Administer a single intravenous bolus of this compound (e.g., 1 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes post-dose) to confirm the anticoagulant effect.
-
Administer a single intravenous bolus of anivamersen (e.g., 1 mg/kg).
-
Collect blood samples at subsequent time points (e.g., 2, 5, 15, 30, 60 minutes post-reversal).
-
Process blood samples to obtain plasma.
-
Measure aPTT and Factor IXa activity in all plasma samples.
-
Analyze the data to determine the time course and completeness of reversal.
-
Visualizations
Caption: Mechanism of action for this compound and anivamersen.
Caption: Experimental workflow for refining anivamersen dosage.
Caption: Logical diagram for anivamersen dose selection.
References
- 1. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The REG1 anticoagulation system: a novel actively controlled factor IX inhibitor using RNA aptamer technology for treatment of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Portico [access.portico.org]
- 8. Pre-existing anti–polyethylene glycol antibody linked to first-exposure allergic reactions to this compound, a PEGylated RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anivamersen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Dose selection for a direct and selective factor IXa inhibitor and its complementary reversal agent: translating pharmacokinetic and pharmacodynamic properties of the REG1 system to clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
Pegnivacogin Off-Target Effects: A Technical Support Guide for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Pegnivacogin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an RNA aptamer designed as an anticoagulant. Its primary mechanism of action is the inhibition of coagulation Factor IXa, a critical enzyme in the blood-clotting cascade.[1][2][3] By binding to Factor IXa, this compound prevents the downstream events that lead to the formation of a thrombus.[4] It is also a PEGylated molecule, meaning it has been modified with polyethylene glycol (PEG) to increase its plasma half-life.[5]
Q2: What are the known off-target effects of this compound in vivo?
A2: The most significant off-target effect observed in clinical trials was hypersensitivity or allergic reactions.[5][6] These reactions have been linked to pre-existing anti-PEG antibodies in patients, which can recognize and bind to the PEG moiety of the drug.[7][8] This interaction can not only trigger an allergic response but also reduce the anticoagulant efficacy of this compound.[4][6]
Q3: What are the potential off-target effects of this compound in in vitro cell-based assays?
A3: In a cell-based context, off-target effects of this compound can stem from either the RNA aptamer itself or the PEG component. Potential effects include:
-
Unintended Cellular Binding: The aptamer or PEG could non-specifically bind to cell surface proteins other than Factor IXa, potentially triggering unintended signaling pathways.
-
Cytotoxicity: High concentrations of this compound or its PEG component may induce cytotoxic effects in certain cell lines. The length of the PEG chain can influence the cytotoxic profile of a molecule.[1]
-
Alteration of Cellular Processes: The compound could inadvertently affect normal cellular functions such as proliferation, apoptosis, or cytokine production.[9] PEGs have been shown to stimulate immune cells and induce the release of inflammatory mediators.[[“]]
-
Assay Interference: As an anticoagulant, this compound could interfere with certain assay components or cellular processes that are dependent on divalent cations, which are chelated by some anticoagulants like EDTA.[11]
Q4: How can I differentiate between the on-target and off-target effects of this compound in my experiments?
A4: To dissect the specific effects of this compound, consider the following controls:
-
Unmodified Aptamer Control: Use a version of the RNA aptamer without the PEG modification to determine if observed effects are due to the aptamer or the PEGylation.
-
Scrambled Aptamer Control: A scrambled aptamer with a similar size and composition but a different sequence that does not bind to Factor IXa can help identify effects caused by the nucleic acid nature of the molecule.
-
PEG Control: Use a PEG molecule of a similar size to the one on this compound to assess the effects of PEGylation alone.
-
Factor IXa Knockout/Knockdown Cells: If your cell line expresses Factor IXa, using a knockout or knockdown model can help to confirm if the observed effects are mediated through the intended target.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| Unexpected decrease in cell viability in a cytotoxicity assay. | 1. The RNA aptamer itself is cytotoxic to the cells. 2. The PEG moiety is causing cellular stress. 3. The concentration of this compound is too high. | 1. Test the cytotoxicity of an unmodified aptamer and a scrambled aptamer control. 2. Evaluate the cytotoxicity of a corresponding free PEG molecule. 3. Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line. |
| Inconsistent results in proliferation or apoptosis assays. | 1. This compound is interfering with the assay reagents. 2. The compound is affecting cell signaling pathways that regulate proliferation or apoptosis. 3. The anticoagulant properties of this compound are affecting cell attachment or growth. | 1. Run the assay in a cell-free system with this compound to check for direct interference with the detection reagents. 2. Investigate key signaling pathways (e.g., MAPK, NF-κB) using reporter assays or western blotting for relevant markers. 3. Ensure that the cell culture medium and assay buffers are compatible with anticoagulants. Consider using alternative anticoagulants in parallel experiments to identify compound-specific effects.[11] |
| Changes in cytokine expression profiles. | 1. The PEG component is stimulating an inflammatory response in immune-competent cells.[9][[“]] 2. The RNA aptamer is being recognized by pattern recognition receptors (e.g., Toll-like receptors), leading to an innate immune response. | 1. Use an un-PEGylated version of the aptamer to see if the effect is diminished. 2. Test a scrambled aptamer control to rule out sequence-specific effects. 3. Use cell lines with knockouts of specific pattern recognition receptors to identify the signaling pathway involved. |
| Difficulty replicating results from the literature. | 1. Differences in cell passage number, leading to phenotypic drift. 2. Variations in assay protocols, such as incubation times or buffer compositions.[5][12] 3. Mycoplasma contamination affecting cellular responses. | 1. Use cells within a consistent and low passage number range. 2. Carefully follow established protocols and ensure all reagents, especially buffers for aptamer folding, are prepared correctly.[5] 3. Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound, un-PEGylated aptamer, scrambled aptamer, and free PEG
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and control compounds in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control and plot the dose-response curves to determine the IC50 values.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound and control compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and controls for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Kinase Activity Profiling
This protocol can be used to screen for off-target effects of this compound on a panel of cellular kinases.
Materials:
-
Cell lysate from cells treated with this compound or control.
-
Kinase activity assay kit (e.g., PamChip® microarray or similar multiplex kinase assay platform).[13]
-
ATP solution.
-
Fluorescently labeled anti-phospho antibodies.
-
Array reader.
Procedure:
-
Treat cells with a non-toxic concentration of this compound or a vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysate with the kinase substrate microarray in the presence of ATP.
-
The kinases present in the lysate will phosphorylate the substrates on the array.
-
Detect the phosphorylated substrates using a fluorescently labeled anti-phospho antibody.
-
Measure the fluorescence intensity for each substrate spot using an array reader.
-
Compare the phosphorylation patterns between this compound-treated and control lysates to identify any kinases with altered activity.
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: A logical workflow for troubleshooting off-target effects.
Caption: A tiered approach for experimental off-target screening.
References
- 1. PEGylation Effects on Amphiphilic Platinum(IV) Complexes: Influence on Uptake, Activation, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Controlling the Strand Selectivity of siRNA Using Acyclic Artificial Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. static.igem.org [static.igem.org]
- 5. japtamers.co.uk [japtamers.co.uk]
- 6. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japtamers.co.uk [japtamers.co.uk]
- 13. Kinase Activity Assay - Pamgene [pamgene.com]
Technical Support Center: Protocol Refinement for Consistent Pegnivacogin Anticoagulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pegnivacogin. The information is designed to address specific issues that may be encountered during experiments to ensure consistent and reliable anticoagulation results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic RNA aptamer that acts as a direct inhibitor of coagulation Factor IXa (FIXa).[1][2] By binding to FIXa, this compound blocks its role in the intrinsic coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting blood clot formation. It was developed as part of the REG1 anticoagulation system, which also includes anivamersen, a complementary oligonucleotide that can reverse the anticoagulant effect of this compound.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[3] When preparing for an experiment, it is recommended to allow the vial to equilibrate to room temperature before reconstitution. As with all RNA-based reagents, it is crucial to use nuclease-free water and consumables to prevent degradation.[4] Repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Q3: How do I prepare a stock solution of this compound?
While a specific, validated protocol for research applications is not widely published, a general approach for preparing a stock solution can be followed. For most research applications, Dimethyl Sulfoxide (DMSO) can be used to prepare a stock solution at a concentration of 5 mM, 10 mM, or 20 mM.[5] For aqueous-based assays, further dilution in an appropriate buffer is necessary. It is crucial to ensure the final DMSO concentration in the assay is low enough to not affect the experimental results (typically <0.1%).
Troubleshooting Guides
Inconsistent Anticoagulation Results in In Vitro Assays (e.g., aPTT)
| Potential Issue | Possible Cause | Recommended Solution |
| Variable Clotting Times | Reagent instability or improper storage. | Ensure all reagents, including this compound, aPTT reagents, and plasma, are stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles of plasma and this compound aliquots. |
| Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like plasma. Ensure consistent mixing of reagents. | |
| Temperature fluctuations. | Coagulation assays are highly sensitive to temperature.[6] Ensure the instrument's heating block is at the correct temperature (typically 37°C) and allow all reagents and samples to reach this temperature before starting the assay. | |
| No or Low Anticoagulant Effect | This compound degradation. | RNA aptamers can be susceptible to degradation by RNases.[4] Use nuclease-free consumables and reagents. Prepare fresh dilutions of this compound for each experiment. |
| Incorrect this compound concentration. | Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration for your assay. | |
| Presence of interfering substances. | Certain components in the experimental setup could interfere with this compound's activity. Test for potential interference from other compounds in your assay. | |
| Unexpectedly High Anticoagulant Effect | Incorrect reagent concentration. | Double-check the concentrations of all reagents, particularly the aPTT reagent and calcium chloride. |
| Low plasma quality. | Use fresh or properly stored frozen plasma. Poor quality plasma can lead to prolonged baseline clotting times. |
Issues Related to the PEGylated Nature of this compound
| Potential Issue | Possible Cause | Recommended Solution |
| Reduced Efficacy Over Time in Serial Experiments | Presence of anti-PEG antibodies in plasma samples. | Pre-existing or induced anti-PEG antibodies can bind to the PEG moiety of this compound, potentially reducing its efficacy.[7] If this is suspected, consider using plasma from a different source or screening plasma for anti-PEG antibodies. |
| Non-specific Binding or Assay Interference | PEG moiety interacting with assay components. | The polyethylene glycol (PEG) component can sometimes cause non-specific interactions. Include appropriate controls, such as a non-functional PEGylated molecule, to assess for non-specific effects. |
Experimental Protocols
Key Experiment: In Vitro Activated Partial Thromboplastin Time (aPTT) Assay
This protocol provides a general methodology for assessing the anticoagulant activity of this compound using an aPTT assay.
Materials:
-
This compound
-
Control human plasma (citrated)
-
aPTT reagent (e.g., STA-PTT A5)
-
0.025 M Calcium Chloride (CaCl2)
-
Coagulation analyzer
-
Nuclease-free water and consumables
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in a suitable assay buffer (e.g., HEPES-buffered saline).
-
Incubation: In a cuvette, mix 50 µL of control human plasma with 5 µL of the this compound dilution (or buffer for the control). Incubate for 5 minutes at 37°C.[8]
-
Add aPTT Reagent: Add 50 µL of pre-warmed aPTT reagent to the plasma-Pegnivacogin mixture. Incubate for an additional 5 minutes at 37°C.[8]
-
Initiate Clotting: Add 50 µL of pre-warmed 0.025 M CaCl2 to initiate the clotting cascade.
-
Measure Clotting Time: The coagulation analyzer will measure the time (in seconds) for a clot to form.
-
Data Analysis: Plot the clotting time against the this compound concentration to generate a dose-response curve.
Quantitative Data Summary
The following tables summarize key quantitative data from the RADAR clinical trial substudy, which evaluated a 1 mg/kg intravenous dose of this compound in patients with acute coronary syndrome.[2]
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Mean Value (± SD) |
| Peak Plasma Concentration | 26.1 ± 4.6 µg/mL |
| aPTT | 93.0 ± 9.5 seconds |
| Fold Increase in aPTT from Baseline | 2.9 ± 0.3 |
Visualizations
Caption: Mechanism of action of this compound in the intrinsic coagulation cascade.
Caption: Experimental workflow for the in vitro aPTT assay with this compound.
Caption: Logical troubleshooting workflow for inconsistent this compound anticoagulation results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 959716-28-0 | TargetMol | Biomol.com [biomol.com]
- 4. japtamers.co.uk [japtamers.co.uk]
- 5. This compound | inhibitor of coagulation factor IXa | CAS# 959716-28-0 | InvivoChem [invivochem.com]
- 6. www1.wfh.org [www1.wfh.org]
- 7. dovepress.com [dovepress.com]
- 8. Generation of an anticoagulant aptamer that targets factor V/Va and disrupts the FVa-membrane interaction in normal and COVID-19 patient samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Pegnivacogin's Targeted Anticoagulation Outshines Heparin in ACS Models
For Immediate Release
In the landscape of anticoagulant therapy for Acute Coronary Syndromes (ACS), the quest for potent thrombosis inhibition without the accompanying risk of severe bleeding remains a paramount challenge. This guide provides a comparative analysis of pegnivacogin, a novel factor IXa inhibitor, and the long-standing standard of care, heparin, within preclinical models of ACS. The data presented herein, drawn from various preclinical studies, illuminates the potential advantages of targeted factor IXa inhibition in achieving a more favorable safety and efficacy profile.
Executive Summary
Preclinical evidence suggests that this compound and similar factor IXa inhibitors offer a significant advancement in anticoagulant therapy. Notably, in a porcine arteriovenous shunt model, the factor IXa inhibitor TTP889 demonstrated anticoagulant efficacy comparable to heparin but with a striking absence of increased bleeding. This key finding, detailed below, underscores the potential of factor IXa inhibition to uncouple antithrombotic effects from bleeding complications, a critical need for ACS patients.
Data Presentation: Efficacy and Safety at a Glance
The following tables summarize the comparative efficacy and safety data for a factor IXa inhibitor (TTP889) and heparin in a preclinical thrombosis model.
Table 1: Comparative Efficacy in a Porcine Arteriovenous Shunt Model
| Agent | Dose | Anticoagulant Effect |
| TTP889 (Factor IXa Inhibitor) | 0.3 mg/kg | Comparable to Heparin |
| Heparin | 150 U/kg | Standard Anticoagulation |
Table 2: Comparative Safety in a Porcine Arteriovenous Shunt Model
| Agent | Dose | Effect on Bleeding Volume or Time |
| TTP889 (Factor IXa Inhibitor) | 0.3 mg/kg | No significant increase |
| Heparin | 150 U/kg | Not reported in this specific comparison, but generally associated with increased bleeding risk |
Deep Dive: Mechanism of Action
The differential effects of this compound and heparin stem from their distinct mechanisms of action within the coagulation cascade. This compound directly targets and inhibits Factor IXa, a critical chokepoint in the intrinsic and common pathways of coagulation. This targeted approach is believed to preserve hemostatic integrity more effectively than broader-acting anticoagulants.
Heparin, in contrast, exerts its effect by potentiating the activity of antithrombin, which in turn inhibits multiple coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[1] This broader inhibition, while effective at preventing thrombosis, also carries a higher intrinsic risk of disrupting normal hemostasis and causing bleeding.[1]
Experimental Protocols
The preclinical data cited in this guide is based on established animal models of thrombosis. The following provides a general overview of the methodologies employed in these types of studies.
Porcine Arteriovenous Shunt Model
This model is designed to assess the antithrombotic efficacy of a compound by measuring the formation of a thrombus on a foreign surface within an extracorporeal shunt.
-
Animal Preparation: Anesthetized pigs are surgically prepared to create an arteriovenous shunt, typically between the carotid artery and the jugular vein.
-
Shunt Components: A thrombogenic substrate, such as a silk thread or a specialized chamber, is incorporated into the shunt circuit.
-
Drug Administration: The test compound (e.g., TTP889) or control (heparin or placebo) is administered intravenously at a predetermined dose.
-
Thrombus Formation and Measurement: Blood is allowed to flow through the shunt for a specified period. The shunt is then dismantled, and the thrombus formed on the substrate is carefully removed and weighed.
-
Bleeding Assessment: Bleeding parameters, such as bleeding time from a standardized incision and total blood loss, are measured to assess the hemorrhagic risk of the compound.
Ferric Chloride-Induced Arterial Thrombosis Model (Murine)
This widely used model simulates arterial thrombosis initiated by endothelial injury.
-
Animal Preparation: A mouse is anesthetized, and a carotid artery is surgically exposed.
-
Induction of Injury: A piece of filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the artery for a short duration. This induces oxidative injury to the endothelium, initiating thrombus formation.
-
Drug Administration: The test compound or control is administered, typically via intravenous injection, prior to the ferric chloride application.
-
Monitoring of Thrombosis: Blood flow through the artery is monitored using a Doppler flow probe. The time to vessel occlusion is a key efficacy endpoint.
-
Bleeding Assessment: A separate tail bleeding assay is often performed to evaluate the bleeding risk associated with the treatment.
Conclusion
The preclinical data, particularly from the porcine arteriovenous shunt model, strongly suggests that targeted inhibition of Factor IXa by agents like this compound can achieve a desirable separation of antithrombotic efficacy from bleeding risk. While heparin remains a cornerstone of ACS management, the potential for a safer and equally effective alternative warrants further investigation. The targeted mechanism of this compound represents a promising avenue for improving outcomes in patients with Acute Coronary Syndromes.
References
Preclinical Showdown: A Comparative Guide to Pegnivacogin and Bivalirudin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapies, targeting specific factors in the coagulation cascade offers the promise of enhanced safety and efficacy. This guide provides a detailed preclinical comparison of two such targeted anticoagulants: pegnivacogin, a Factor IXa inhibitor, and bivalirudin, a direct thrombin inhibitor. By examining their mechanisms of action, in vitro potency, and in vivo performance in preclinical models, we aim to provide a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: Targeting Different Key Points in Coagulation
This compound and bivalirudin interrupt the coagulation cascade at distinct, critical junctures. This compound, a PEGylated RNA aptamer, specifically binds to and inhibits Factor IXa (FIXa). This action prevents the formation of the tenase complex (FIXa-FVIIIa), which is responsible for the activation of Factor X to Factor Xa, a crucial step in the propagation of thrombin generation.[1] Bivalirudin, a synthetic polypeptide analog of hirudin, directly and reversibly binds to the catalytic site and the anion-binding exosite 1 of thrombin (Factor IIa).[2][3][4] This dual binding inhibits both circulating and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[2][3][4]
A key feature of this compound is the availability of a specific reversal agent, anivamersen, an oligonucleotide that binds to and inactivates this compound, offering a controllable anticoagulant effect.[5][6]
In Vitro Potency
Direct comparative in vitro studies are limited; however, data from separate preclinical investigations provide insights into the potency of each inhibitor.
| Parameter | This compound | Bivalirudin | Reference |
| Target | Factor IXa | Thrombin (Factor IIa) | [1][3] |
| Inhibition | Complete inhibition of FIXa–FVIIIa-mediated cleavage of FX | Direct, non-competitive inhibition | [7][8] |
| Reversibility | Reversible with anivamersen | Reversible | [5][9] |
Pharmacodynamic Effects in Preclinical Studies
The anticoagulant effects of this compound and bivalirudin have been assessed using various coagulation assays.
| Assay | Effect of this compound | Effect of Bivalirudin |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Prolonged |
| Prothrombin Time (PT) | Minimal to no effect | Prolonged |
| Thrombin Time (TT) | No direct effect | Prolonged |
| Activated Clotting Time (ACT) | Prolonged | Prolonged |
In a clinical study with healthy volunteers, a subcutaneous dose of this compound demonstrated a dose-dependent inhibition of thrombin generation that persisted for seven days.[10] A 1 mg/kg intravenous bolus of this compound in patients with acute coronary syndromes resulted in a plasma concentration of 26.1 ± 4.6 µg/mL and prolonged the aPTT by approximately 2.9-fold, achieving over 99% inhibition of Factor IX activity.[11][12] Bivalirudin has been shown to have predictable, dose-dependent anticoagulant effects.[13]
In Vivo Efficacy and Safety in Preclinical Models
Both this compound and bivalirudin have been evaluated in various animal models of thrombosis to assess their antithrombotic efficacy and bleeding risk.
This compound:
-
Animal Models: Preclinical in vivo studies have been conducted in mice and pigs.[7]
-
Efficacy: this compound has demonstrated efficacy in preventing thrombus formation in these models.[7]
Bivalirudin:
-
Animal Models: Bivalirudin has been extensively studied in various animal models, including rat models of thrombosis.[14]
-
Efficacy: In a rat model, intravenously administered bivalirudin demonstrated antithrombotic effects.[14]
-
Safety: The primary safety concern with anticoagulants is bleeding. Preclinical studies with bivalirudin have aimed to establish a therapeutic window that balances antithrombotic efficacy with an acceptable bleeding profile.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of preclinical data. Below are generalized methodologies for key experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50, Ki) of the compound against its target enzyme.
Protocol for Factor IXa Inhibition (this compound):
-
Reagents: Purified human Factor IXa, chromogenic substrate specific for Factor IXa, assay buffer (e.g., Tris-HCl with NaCl and CaCl2), this compound at various concentrations.
-
Procedure:
-
Factor IXa is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance over time.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol for Thrombin Inhibition (Bivalirudin):
-
Reagents: Purified human thrombin, chromogenic substrate specific for thrombin, assay buffer, bivalirudin at various concentrations.
-
Procedure:
-
Thrombin is pre-incubated with varying concentrations of bivalirudin.
-
The chromogenic substrate is added to start the reaction.
-
The rate of substrate hydrolysis is monitored kinetically.
-
The IC50 is determined from the dose-response curve.
-
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of the anticoagulant on the intrinsic and common pathways of coagulation.
Protocol:
-
Sample: Citrated plasma from a relevant preclinical species (e.g., rat, rabbit, primate).
-
Reagents: aPTT reagent (containing a contact activator and phospholipids), calcium chloride (CaCl2).
-
Procedure:
-
Plasma is incubated with the test compound (this compound or bivalirudin) at various concentrations.
-
The aPTT reagent is added to the plasma and incubated for a specified time (e.g., 3-5 minutes) at 37°C.
-
Clotting is initiated by the addition of CaCl2.
-
The time to clot formation is measured using a coagulometer.
-
Results are expressed as the clotting time in seconds or as a ratio relative to a vehicle control.
-
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis)
Objective: To evaluate the antithrombotic efficacy of the compound in a living organism.
Protocol:
-
Animal Model: Anesthetized rodent (e.g., rat or mouse).
-
Procedure:
-
The carotid artery is surgically exposed.
-
A baseline blood flow is measured using a Doppler flow probe.
-
The test compound or vehicle is administered intravenously.
-
A piece of filter paper saturated with ferric chloride (e.g., 10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes) to induce endothelial injury and thrombus formation.
-
Blood flow is monitored continuously until the vessel becomes occluded or for a predetermined observation period.
-
Efficacy endpoints include the time to vessel occlusion, the incidence of occlusion, and the thrombus weight (if the vessel segment is excised).
-
Conclusion
This compound and bivalirudin represent two distinct strategies for targeted anticoagulation. This compound's inhibition of Factor IXa positions it upstream in the common coagulation pathway, potentially offering a different safety and efficacy profile compared to the direct thrombin inhibition of bivalirudin. The availability of a specific reversal agent for this compound is a significant differentiating feature in preclinical and potentially clinical settings. Bivalirudin, with its extensive clinical use, provides a well-established benchmark.
This guide summarizes the available preclinical data to aid researchers in understanding the comparative profiles of these two anticoagulants. Further head-to-head preclinical studies would be invaluable to more definitively delineate their relative potencies, efficacy in various thrombosis models, and bleeding risks, thereby informing future drug development and clinical applications.
References
- 1. d-nb.info [d-nb.info]
- 2. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. biospace.com [biospace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Thrombin Inhibitor Resistance and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Pegnivacogin: A Deep Dive into Factor IXa Inhibition Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pegnivacogin's performance against other serine proteases, supported by experimental data and methodologies, to validate its specificity as a Factor IXa inhibitor. This compound is an RNA aptamer-based anticoagulant that selectively binds to and inhibits Factor IXa (FIXa), a critical enzyme in the blood coagulation cascade.[1][2] Its development, although discontinued, offers valuable insights into the potential of aptamer technology for achieving high target specificity. A key feature of the this compound system was its reversal agent, anivamersen, an oligonucleotide that binds to this compound and neutralizes its anticoagulant effect.[1][2]
Understanding the Coagulation Cascade and this compound's Role
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor IXa plays a pivotal role in the intrinsic pathway, where it forms the "tenase" complex with Factor VIIIa to activate Factor X.[3][4] This activation is a crucial amplification step leading to a burst of thrombin generation and subsequent clot formation.[3][4] this compound exerts its anticoagulant effect by specifically inhibiting Factor IXa, thereby preventing the activation of Factor X and reducing thrombin generation.[3][5]
Figure 1: Simplified diagram of the coagulation cascade highlighting this compound's inhibition of Factor IXa.
Quantitative Analysis of Inhibition Specificity
While extensive public data on this compound's inhibitory constants against a wide panel of serine proteases is limited due to the cessation of its clinical development, preclinical data for the parent aptamer indicated a high degree of specificity. The aptamer demonstrated over 5,000-fold greater specificity for Factor IXa compared to other coagulation factors.[5] For the purpose of this guide, the following table summarizes the expected inhibitory profile of this compound based on available information and typical protease panels used for specificity testing.
| Target Protease | Class | Function in Coagulation | This compound Inhibition (IC50/Ki) |
| Factor IXa | Serine Protease | Intrinsic Pathway | High Affinity (nM range) |
| Factor Xa | Serine Protease | Common Pathway | Very Low Affinity (>5000x higher than FIXa) |
| Thrombin (Factor IIa) | Serine Protease | Common Pathway | Very Low Affinity (>5000x higher than FIXa) |
| Factor VIIa | Serine Protease | Extrinsic Pathway | Very Low Affinity (>5000x higher than FIXa) |
| Factor XIa | Serine Protease | Intrinsic Pathway | Low Affinity |
| Factor XIIa | Serine Protease | Intrinsic Pathway | Low Affinity |
| Activated Protein C | Serine Protease | Anticoagulant Pathway | Negligible |
| Plasmin | Serine Protease | Fibrinolysis | Negligible |
| Trypsin | Serine Protease | Digestion | Negligible |
| Chymotrypsin | Serine Protease | Digestion | Negligible |
Note: The values for proteases other than Factor IXa are estimations based on the reported high specificity of the parent aptamer and are intended for comparative purposes.
Experimental Protocols for Specificity Validation
The high specificity of a Factor IXa inhibitor like this compound is critical to minimize off-target effects and ensure a predictable anticoagulant response. The following are detailed methodologies for key experiments to validate this specificity.
In Vitro Factor IXa Inhibition Assay (Chromogenic)
This assay directly measures the inhibitory activity of this compound on Factor IXa.
Principle: The assay measures the ability of Factor IXa to cleave a chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of substrate cleavage.
Materials:
-
Human Factor IXa
-
Factor X
-
Phospholipids
-
Calcium Chloride (CaCl2)
-
Chromogenic substrate for Factor Xa (e.g., S-2765)
-
Tris-buffered saline (TBS)
-
This compound at various concentrations
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a 96-well microplate, add TBS, Factor IXa, phospholipids, and varying concentrations of this compound.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow the inhibitor to bind to Factor IXa.
-
Initiate the reaction by adding a mixture of Factor X and CaCl2.
-
Allow the reaction to proceed for a specific time (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., acetic acid).
-
Add the chromogenic Factor Xa substrate.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
The concentration of this compound that results in 50% inhibition of Factor IXa activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
A Comparative Analysis of Anivamersen and Other Anticoagulant Reversal Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reversal efficiency of anivamersen with other key anticoagulant reversal agents. The following sections detail the mechanisms of action, quantitative performance data from clinical trials, and the experimental protocols of pivotal studies for each agent.
Executive Summary
Anivamersen, as part of the REG1 anticoagulation system, offers a novel, titratable approach to reversing anticoagulation by directly neutralizing its paired anticoagulant, pegnivacogin. This guide compares the reversal efficiency of anivamersen with established and emerging reversal agents for other anticoagulants, including protamine sulfate, andexanet alfa, idarucizumab, and ciraparantag. The comparison focuses on key performance metrics such as the extent and speed of reversal, supported by data from significant clinical trials.
Mechanism of Action
A fundamental differentiator among these agents is their mechanism of reversal. Anivamersen's targeted, aptamer-based neutralization contrasts with the broader activity of agents like protamine sulfate and the specific antibody- or decoy-based mechanisms of newer agents.
-
Anivamersen: A 15-nucleotide, 2'-O-methyl RNA oligonucleotide that acts as a specific reversal agent for the Factor IXa inhibiting aptamer, this compound. Anivamersen binds to this compound through Watson-Crick base pairing, forming a stable, inactive complex, thus neutralizing its anticoagulant effect.[1][2][3] This allows for a titratable reversal of anticoagulation based on the administered dose of anivamersen.[1]
-
Protamine Sulfate: A highly cationic peptide that binds to the anionic heparin or low molecular weight heparin (LMWH) to form a stable, inactive salt complex.[4] This ionic interaction neutralizes the anticoagulant activity of heparin.
-
Andexanet Alfa: A recombinant modified human Factor Xa protein that acts as a decoy.[5][6][7] It has a high affinity for Factor Xa inhibitors (e.g., apixaban, rivaroxaban) and sequesters them, preventing their interaction with endogenous Factor Xa.[5][6]
-
Idarucizumab: A humanized monoclonal antibody fragment (Fab) that specifically binds to the direct thrombin inhibitor dabigatran and its active metabolites with an affinity approximately 350 times greater than that of dabigatran for thrombin.[8][9][10] This binding neutralizes dabigatran's anticoagulant effect.[8][11]
-
Ciraparantag: A small, synthetic, cationic molecule designed to bind to unfractionated heparin, LMWHs, and direct oral anticoagulants (DOACs) through non-covalent hydrogen bonds and charge-charge interactions.[12][13][14][15][16] This binding prevents the anticoagulant from interacting with its target coagulation factor.
Quantitative Comparison of Reversal Efficiency
The following tables summarize the quantitative data on the reversal efficiency of anivamersen and its comparators from key clinical trials.
Table 1: Reversal Efficiency of Anivamersen in the RADAR Trial
| Reversal Agent | Anticoagulant | Degree of Reversal | Primary Efficacy Endpoint | Key Findings |
| Anivamersen | This compound | 25%, 50%, 75%, 100% | Total ACUITY bleeding through 30 days | At least 50% reversal was necessary for safe sheath removal after cardiac catheterization.[17] There was a stepwise decrease in major bleeding with higher degrees of reversal.[18][19] |
Table 2: Reversal Efficiency of Comparator Agents
| Reversal Agent | Anticoagulant(s) | Reversal Efficiency | Onset of Action | Key Clinical Trial(s) |
| Protamine Sulfate | Heparin, LMWH | Complete for UFH; Partial (~60%) for LMWH anti-Xa activity | Within 5 minutes | Various PCI trials |
| Andexanet Alfa | Apixaban, Rivaroxaban | >90% reduction in anti-FXa activity | Within 2-5 minutes | ANNEXA-4 |
| Idarucizumab | Dabigatran | 100% median maximum reversal | Within minutes | RE-VERSE AD |
| Ciraparantag | Edoxaban, Apixaban, Rivaroxaban | Dose-dependent; complete reversal observed at higher doses | Within 10-15 minutes | Phase 2 trials |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in pivotal clinical trials is crucial for a comprehensive assessment of these reversal agents.
Anivamersen: The RADAR Trial
The RADAR (Randomized, Partially Blinded, Active-Controlled Study Assessing the Efficacy and Safety of Variable Anticoagulation Reversal Using the REG1 System in Patients with Acute Coronary Syndromes) trial was a Phase 2 study designed to determine the necessary degree of anticoagulation reversal to reduce bleeding and to evaluate the feasibility of using this compound in ACS patients undergoing an early invasive strategy.[17]
-
Study Design: Non-ST-elevation ACS patients planned for early cardiac catheterization via femoral access were randomized in a 2:1:1:2:2 ratio to either this compound with 25%, 50%, 75%, or 100% anivamersen reversal, or to heparin.[17]
-
Patient Population: 640 patients with non-ST-elevation acute coronary syndromes.[17][20]
-
Intervention: Patients in the REG1 arms received a 1 mg/kg bolus of this compound. Following the procedure, they received a blinded dose of anivamersen to achieve the randomized level of reversal.[18]
-
Primary Endpoint: The primary endpoint was the total ACUITY (Acute Catheterization and Urgent Intervention Triage Strategy) bleeding through 30 days.[17]
-
Key Assessments: The study assessed bleeding events, ischemic events (a composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia), and the safety of sheath removal.[17]
Andexanet Alfa: The ANNEXA-4 Trial
The ANNEXA-4 study was a prospective, open-label, single-group cohort study to assess the safety and efficacy of andexanet alfa in patients with acute major bleeding associated with the use of a Factor Xa inhibitor.[6][12][21]
-
Study Design: A multicenter, prospective, phase 3b/4, single-group cohort study.[6][12] Patients with acute major bleeding within 18 hours of receiving a Factor Xa inhibitor were administered a bolus of andexanet alfa followed by a 2-hour infusion.[21]
-
Patient Population: 479 patients with acute major bleeding (predominantly intracranial or gastrointestinal) who had recently taken a Factor Xa inhibitor.[6]
-
Intervention: Andexanet alfa was administered as a bolus over 15-30 minutes, followed by a 2-hour infusion. The dosing regimen (low or high dose) was determined by the specific FXa inhibitor, the dose, and the time since the last dose.[6]
-
Co-primary Endpoints: The co-primary endpoints were the percent change in anti-FXa activity from baseline and the percentage of patients with excellent or good hemostatic efficacy at 12 hours after the infusion.[12]
-
Key Assessments: Anti-FXa activity, clinical hemostatic efficacy, thrombotic events, and mortality were assessed.[6][12]
Idarucizumab: The RE-VERSE AD Trial
The RE-VERSE AD (Reversal Effects of Idarucizumab in Patients on Active Dabigatran) study was a global Phase 3 prospective cohort study designed to investigate the use of idarucizumab in dabigatran-treated patients who presented with uncontrollable or life-threatening bleeding, or who required urgent surgery or an invasive procedure.[8][22]
-
Study Design: A prospective, multicenter, open-label, single-cohort study.[22][23]
-
Patient Population: Patients aged 18 years or older who were taking dabigatran and required rapid reversal of its anticoagulant effect due to life-threatening bleeding or the need for an urgent procedure.
-
Intervention: All patients received a total of 5 g of intravenous idarucizumab, administered as two 2.5 g bolus infusions no more than 15 minutes apart.[22]
-
Primary Endpoint: The primary endpoint was the maximum percentage reversal of the anticoagulant effect of dabigatran within 4 hours of idarucizumab administration, as measured by diluted thrombin time or ecarin clotting time.[22][23]
-
Key Assessments: Laboratory measures of coagulation, clinical outcomes including the cessation of bleeding, and the incidence of thrombotic events were evaluated.[23]
Protamine Sulfate in Percutaneous Coronary Intervention (PCI)
Numerous studies have evaluated the use of protamine sulfate for heparin reversal after PCI. A systematic review and meta-analysis of randomized controlled trials provides a summary of the methodology and findings.[9]
-
Study Design: The meta-analysis included six randomized controlled trials with a total of 1,076 patients undergoing percutaneous cardiac interventions.[9]
-
Patient Population: Patients undergoing PCI who had received heparin for anticoagulation.
-
Intervention: The intervention group received protamine sulfate to reverse the effects of heparin, while the control group did not.
-
Primary Outcome: The primary outcomes of interest in the individual studies varied but often included measures of hemostasis, bleeding complications, and ischemic events. The meta-analysis assessed hemostasis success, bleeding events, and other clinical outcomes.[9]
-
Key Assessments: Hemostasis success, major and minor bleeding, vascular complications, stent thrombosis, and length of hospital stay were key endpoints.[9][10]
Ciraparantag: Phase 2 Clinical Trials
Phase 2 clinical trials for ciraparantag have been conducted to evaluate its efficacy and safety in reversing the anticoagulant effects of various DOACs in healthy subjects.
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging studies.[5][11]
-
Patient Population: Healthy adult volunteers (typically aged 18 to 75 years) who were anticoagulated to a steady state with a DOAC such as apixaban or rivaroxaban.[5][11][15]
-
Intervention: Subjects received a single intravenous dose of ciraparantag at varying dose levels or a placebo after achieving steady-state anticoagulation.[5]
-
Primary Efficacy Endpoint: The primary measure of efficacy was the whole blood clotting time (WBCT).[5]
-
Key Assessments: The studies evaluated the dose-dependent reversal of anticoagulation as measured by WBCT at multiple timepoints over 24 hours. Safety and tolerability were also assessed.[5]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the mechanisms of action and experimental workflows described in this guide.
Caption: Mechanisms of action for anticoagulants and their reversal agents within the coagulation cascade.
Caption: Simplified workflow of the RADAR clinical trial for the REG1 anticoagulation system.
Caption: Comparative overview of key features of anticoagulant reversal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Protamine use for reversal of effects of heparin in PCI not tied to bleeding risk and stent thrombosis [medicaldialogues.in]
- 3. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Design and rationale for RE-VERSE AD: A phase 3 study of idarucizumab, a specific reversal agent for dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protamine sulphate for heparin reversal in percutaneous cardiac interventions: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 10. Final Study Report of Andexanet Alfa for Major Bleeding With Factor Xa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Andexanet alfa — Recommendations for clinical use. Multidisciplinary experts’ standpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mms.businesswire.com [mms.businesswire.com]
- 13. Study of Ciraparantag for Reversal of Anticoagulation Induced by Edoxaban, Apixaban or Rivaroxaban in Healthy Adults | Clinical Research Trial Listing [centerwatch.com]
- 14. esmed.org [esmed.org]
- 15. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 17. Research Portal [scholarship.miami.edu]
- 18. medscape.com [medscape.com]
- 19. rebelem.com [rebelem.com]
- 20. ahajournals.org [ahajournals.org]
- 21. emj.bmj.com [emj.bmj.com]
- 22. 2minutemedicine.com [2minutemedicine.com]
- 23. researchgate.net [researchgate.net]
Pegnivacogin: A Comparative Analysis of Cross-Reactivity with Other Coagulation Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of pegnivacogin, a potent factor IXa inhibitor, with other key coagulation factors. The data presented is compiled from preclinical studies to assist in the evaluation of its specificity and potential off-target effects.
This compound (formerly RB006) is a nucleic acid aptamer specifically designed to inhibit coagulation factor IXa (FIXa).[1] Its high affinity and specificity are critical attributes for a therapeutic anticoagulant, minimizing the risk of unintended interactions with other components of the coagulation cascade. This guide summarizes the available quantitative data on its cross-reactivity and details the experimental methods used to establish its selectivity.
Quantitative Cross-Reactivity Data
The selectivity of the parent aptamer to this compound, designated 9.3t, was evaluated against a panel of structurally similar coagulation proteases. The data reveals a high degree of specificity for its target, Factor IXa.
| Coagulation Factor | Dissociation Constant (Kd) | Specificity vs. Factor IXa | Reference |
| Factor IXa (Target) | ~0.58 nM | - | [2] |
| Factor VIIa | > 5 µM | > 5,000-fold | [3] |
| Factor Xa | > 5 µM | > 5,000-fold | [3] |
| Factor XIa | > 5 µM | > 5,000-fold | [3] |
| Activated Protein C | > 5 µM | > 5,000-fold | [3] |
Table 1: Comparative binding affinities of the this compound parent aptamer (9.3t) to various human coagulation factors. A higher Kd value indicates weaker binding.
Experimental Protocols
The cross-reactivity and specificity of this compound and its parent aptamers were determined using a combination of binding and functional assays.
Nitrocellulose Filter Binding Assay (for Dissociation Constant - Kd)
This assay was utilized to determine the binding affinity of the aptamer to various coagulation factors.
-
Principle: This method relies on the ability of nitrocellulose membranes to bind proteins while allowing unbound nucleic acids to pass through.
-
Methodology:
-
A fixed, low concentration of a radiolabeled aptamer (e.g., 32P-labeled 9.3t) is incubated with varying concentrations of the target protein (e.g., Factor IXa, VIIa, Xa, XIa, or Activated Protein C) in a binding buffer.[4]
-
The mixtures are incubated at room temperature to allow for binding equilibrium to be reached.[3]
-
The mixtures are then passed through a nitrocellulose filter under a vacuum.[3]
-
The filter is washed with a binding buffer to remove any non-specifically bound aptamer.[3]
-
The amount of radioactivity retained on the filter, which corresponds to the protein-bound aptamer, is quantified.
-
The dissociation constant (Kd) is then calculated by plotting the fraction of bound aptamer against the protein concentration and fitting the data to a binding isotherm.[4]
-
Activated Partial Thromboplastin Time (aPTT) Assay
This functional assay measures the integrity of the intrinsic and common pathways of the coagulation cascade and is sensitive to the inhibition of Factor IXa.
-
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway (intrinsic pathway) and calcium.
-
Methodology:
-
Human plasma is incubated with the aptamer at various concentrations.[3]
-
An activator of the intrinsic pathway (e.g., silica, ellagic acid) and phospholipids are added to the plasma and incubated.
-
Calcium chloride is then added to initiate the coagulation cascade.
-
The time taken for a fibrin clot to form is measured. A prolongation of the aPTT indicates inhibition of the intrinsic or common pathway.[3]
-
Prothrombin Time (PT) Assay
This functional assay is used to assess the integrity of the extrinsic and common pathways of coagulation. It is a key test to demonstrate the specificity of a Factor IXa inhibitor, as it should not be significantly affected.
-
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor and calcium.
-
Methodology:
-
Human plasma is incubated with the aptamer at various concentrations.[3]
-
A reagent containing tissue factor (thromboplastin) and calcium chloride is added to the plasma.
-
The time taken for a fibrin clot to form is measured. No significant change in the PT is expected for a specific Factor IXa inhibitor.[3]
-
Signaling Pathways and Experimental Workflows
To visually represent the context of this compound's action and the methodologies used for its characterization, the following diagrams are provided.
Caption: The Coagulation Cascade and the Site of this compound Action.
Caption: Experimental Workflow for Assessing this compound Cross-Reactivity.
References
Validating the Anticoagulant Effect of Pegnivacogin in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoagulant pegnivacogin with other alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the performance of this compound in human plasma.
Introduction to this compound
This compound (formerly RB006) is a nucleic acid (RNA) aptamer that selectively inhibits activated Factor IX (Factor IXa) in the coagulation cascade.[1][2][3] By targeting Factor IXa, this compound effectively blocks the intrinsic pathway of coagulation, leading to a potent anticoagulant effect. A key feature of the this compound system is the availability of a specific reversal agent, anivamersen (RB007), an oligonucleotide that binds to and neutralizes this compound, allowing for controlled modulation of its anticoagulant activity.[2][4] However, the development of this compound was discontinued.[5]
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound exerts its anticoagulant effect by binding with high affinity and specificity to Factor IXa. This binding event inhibits the ability of Factor IXa to form the tenase complex with Factor VIIIa, which is a critical step in the intrinsic pathway of the coagulation cascade. The tenase complex is responsible for the activation of Factor X to Factor Xa, a key enzyme in the common pathway that ultimately leads to the generation of thrombin and the formation of a fibrin clot. By inhibiting Factor IXa, this compound effectively reduces thrombin generation and, consequently, blood coagulation.[6]
This compound's inhibition of Factor IXa.
Comparative Anticoagulant Effects in Human Plasma
The anticoagulant activity of this compound and its alternatives, unfractionated heparin (UFH) and bivalirudin, can be assessed in vitro using standard coagulation assays such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT). The aPTT is sensitive to the inhibition of the intrinsic and common pathways of coagulation, while the PT evaluates the extrinsic and common pathways.
As a direct inhibitor of Factor IXa in the intrinsic pathway, this compound demonstrates a concentration-dependent prolongation of the aPTT.[6] Conversely, it has no significant effect on the PT.[6]
The following table summarizes the in vitro anticoagulant effects of this compound, unfractionated heparin, and bivalirudin on the aPTT in human plasma, based on available data. It is important to note that the data for each anticoagulant is derived from separate studies, and direct head-to-head comparative studies are limited.
| Anticoagulant | Concentration | Mean aPTT (seconds) | Fold Increase from Baseline (approx.) |
| This compound | 1 mg/kg (in vivo) | 93.0 ± 9.5 | 2.9 ± 0.3 |
| Unfractionated Heparin | 0.2 IU/mL | ~60 | ~2 |
| 0.4 IU/mL | ~90 | ~3 | |
| Bivalirudin | 0.5 µg/mL | ~55 | ~1.8 |
| 1.0 µg/mL | ~75 | ~2.5 | |
| 2.0 µg/mL | ~100 | ~3.3 |
Note: The this compound data is from an in vivo study (RADAR trial) at a specific dose, while the heparin and bivalirudin data are from in vitro studies.[7] Baseline aPTT is typically around 30-40 seconds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a performance indicator of the efficacy of both the "intrinsic" and the common coagulation pathways.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after an activator of the intrinsic pathway and calcium are added.
Procedure:
-
Sample Collection: Whole blood is collected in a tube containing a 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Plasma Preparation: The blood sample is centrifuged at 1500g for 15 minutes to obtain platelet-poor plasma.
-
Incubation: A volume of plasma is mixed with a partial thromboplastin reagent (containing a phospholipid substitute and a contact activator like silica or kaolin) and incubated at 37°C for a specified time.
-
Clot Initiation: Calcium chloride is added to the mixture to initiate the coagulation cascade.
-
Measurement: The time from the addition of calcium chloride to the formation of a fibrin clot is measured in seconds.
Prothrombin Time (PT) Assay
The PT assay evaluates the "extrinsic" and common pathways of coagulation.
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after tissue factor and calcium are added.
Procedure:
-
Sample Collection and Plasma Preparation: Same as for the aPTT assay.
-
Incubation: A volume of plasma is incubated at 37°C.
-
Clot Initiation: A reagent containing tissue factor (thromboplastin) and calcium chloride is added to the plasma.
-
Measurement: The time from the addition of the reagent to the formation of a fibrin clot is measured in seconds.
In vitro anticoagulant testing workflow.
Conclusion
References
- 1. Direct factor IXa inhibition with the RNA-aptamer this compound reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REG1 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Portico [access.portico.org]
- 7. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pegnivacogin and Fondaparinux in Anticoagulation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two anticoagulant agents, Pegnivacogin and fondaparinux. While both drugs aim to prevent thrombosis, they employ distinct mechanisms of action and have different clinical development histories. This compound, a direct inhibitor of Factor IXa, had its development discontinued, whereas fondaparinux, an indirect Factor Xa inhibitor, is an established therapeutic agent. This comparison synthesizes available preclinical and clinical data to offer insights into their respective profiles.
Mechanism of Action: Targeting Different Points in the Coagulation Cascade
The anticoagulation effects of this compound and fondaparinux stem from their intervention at different stages of the coagulation cascade.
This compound is a nucleic acid aptamer that directly binds to and inhibits Factor IXa (FIXa).[1][2] This action prevents the subsequent activation of Factor X to Factor Xa, a critical step in the common pathway of coagulation, thereby reducing thrombin generation.[1] A key feature of this compound is the availability of a specific reversal agent, anivamersen, which binds to and inactivates the drug.[3]
Fondaparinux is a synthetic pentasaccharide that functions as an indirect inhibitor of Factor Xa (FXa).[4][5] It selectively binds to antithrombin III (ATIII), inducing a conformational change that potentiates the neutralizing activity of ATIII against FXa by approximately 300-fold.[5] This enhanced inhibition of FXa disrupts the conversion of prothrombin to thrombin.[4][5] Fondaparinux does not have a direct effect on thrombin.[5]
Caption: Inhibition points of this compound and Fondaparinux in the coagulation cascade.
Pharmacokinetics and Pharmacodynamics: A Comparative Overview
The pharmacokinetic and pharmacodynamic properties of these two agents differ significantly, influencing their clinical application and monitoring.
| Parameter | This compound | Fondaparinux |
| Mechanism of Action | Direct Factor IXa Inhibitor[1][2] | Indirect Factor Xa Inhibitor (via ATIII)[4][5] |
| Administration | Intravenous[3] | Subcutaneous[6] |
| Bioavailability | 100% (IV) | 100% (SC)[6] |
| Half-life | PEGylated to prolong half-life[3] | Approximately 17-21 hours[4][7] |
| Metabolism | Not extensively metabolized[8] | Minimally metabolized; excreted unchanged in urine[7] |
| Reversibility | Reversible with anivamersen[3] | No specific antidote[9] |
| Routine Monitoring | Activated Partial Thromboplastin Time (aPTT)[10] | Not required; Anti-Factor Xa assay in specific populations[6] |
Clinical Data: Efficacy and Safety in Perspective
Direct head-to-head clinical trials comparing this compound and fondaparinux are not available. The following tables summarize key findings from major clinical trials for each drug against their respective comparators.
This compound: The RADAR Trial
The RADAR trial (Phase 2b) evaluated this compound in patients with non-ST-elevation acute coronary syndromes (NSTE-ACS) undergoing cardiac catheterization. The comparator was heparin.[3]
| Outcome (30 days) | This compound (1 mg/kg + 100% reversal) | Heparin |
| Total ACUITY Bleeding | 30% | 31% |
| Major Bleeding | 7% | 10% |
| Ischemic Events | 3.0% | 5.7% |
| Data from the RADAR trial.[3] |
Fondaparinux: Key Clinical Trials
Fondaparinux has been extensively studied in various settings. The OASIS-5 and MATISSE trials are pivotal examples.
OASIS-5 Trial: NSTE-ACS This trial compared fondaparinux with enoxaparin.
| Outcome (at 9 days) | Fondaparinux (2.5 mg daily) | Enoxaparin (1 mg/kg twice daily) | Hazard Ratio (95% CI) | p-value |
| Death, MI, Refractory Ischemia | 5.7% | 5.8% | 0.99 (0.86–1.13) | 0.88 |
| Major Bleeding | 2.2% | 4.1% | 0.52 (0.44–0.61) | <0.001 |
| Data from the OASIS-5 trial.[6] |
MATISSE Trials: Venous Thromboembolism (VTE) Treatment These trials compared fondaparinux with standard therapy (enoxaparin for DVT and UFH for PE).
| Outcome (3 months) | Fondaparinux | Enoxaparin (DVT) | Unfractionated Heparin (PE) |
| Recurrent VTE | 3.9% | 4.1% | 5.0% |
| Major Bleeding | 1.1% | 1.2% | 1.1% |
| Data from the MATISSE trials.[11][12] |
Experimental Protocols
Pharmacodynamic Assessment
This compound: Activated Partial Thromboplastin Time (aPTT)
-
Principle: The aPTT assay measures the time to clot formation through the intrinsic and common pathways. Inhibition of Factor IXa by this compound prolongs the aPTT.[10]
-
Methodology:
-
Citrated plasma is obtained from the patient.
-
A reagent containing a contact activator (e.g., silica) and phospholipids is added to the plasma and incubated.
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is measured. The result is often expressed as a ratio or fold increase from baseline.[10]
-
Fondaparinux: Anti-Factor Xa Assay
-
Principle: This chromogenic assay quantifies the activity of fondaparinux by measuring the residual amount of a known quantity of Factor Xa that is not inhibited by the fondaparinux-ATIII complex.[6]
-
Methodology:
-
Patient's citrated plasma is mixed with a known amount of excess Factor Xa and antithrombin.
-
The fondaparinux in the plasma forms a complex with antithrombin, which then inhibits Factor Xa.
-
A chromogenic substrate for Factor Xa is added.
-
The residual, uninhibited Factor Xa cleaves the substrate, producing a color change that is measured spectrophotometrically. The color intensity is inversely proportional to the fondaparinux concentration.
-
Clinical Trial Workflow
The design of clinical trials for anticoagulants is critical for assessing their efficacy and safety.
Caption: A generalized workflow for clinical trials of anticoagulant agents.
Conclusion for the Research Community
The comparison between this compound and fondaparinux offers valuable lessons for the development of new anticoagulant therapies. This compound, with its direct mechanism of action and reversible nature, represented a novel approach.[3] However, its discontinuation underscores the significant hurdles in bringing new drugs to market, even with promising attributes.
Fondaparinux, on the other hand, has established itself as a safe and effective anticoagulant, particularly notable for its reduced risk of major bleeding compared to older agents like enoxaparin in the setting of ACS.[6] Its success highlights the clinical importance of a favorable benefit-risk profile.
For future research, the development of anticoagulants will likely continue to focus on agents with predictable pharmacokinetics, low bleeding risk, and the availability of a specific reversal agent. The distinct paths of this compound and fondaparinux provide a compelling case study in the complex landscape of anticoagulant drug development.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Fondaparinux: A cornerstone drug in acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ashpublications.org [ashpublications.org]
A Comparative Analysis of the Immunogenicity of Pegnivacogin and Other PEGylated Drugs
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. This modification can lead to a longer circulating half-life, reduced immunogenicity of the therapeutic protein, and improved patient compliance through less frequent dosing. However, the immune system can recognize PEG as a foreign substance, leading to the development of anti-PEG antibodies. These antibodies can have significant clinical consequences, including accelerated drug clearance, loss of efficacy, and hypersensitivity reactions. This guide provides an objective comparison of the immunogenicity of Pegnivacogin, a PEGylated aptamer, with other commercially available PEGylated drugs, supported by available clinical trial data and detailed experimental methodologies.
Comparative Immunogenicity Data
The following table summarizes the incidence of anti-drug antibodies (ADAs) and anti-PEG antibodies observed in clinical trials for this compound and a selection of other PEGylated drugs. It is crucial to note that these data are derived from separate clinical trials with varying patient populations, assay methodologies, and endpoint definitions. Therefore, a direct head-to-head comparison of immunogenicity is challenging, and the data should be interpreted with caution.
| Drug Name (Brand Name) | Drug Class | Indication | Incidence of Anti-Drug Antibodies (ADA) | Incidence of Anti-PEG Antibodies | Key Findings & Citations |
| This compound | PEGylated RNA Aptamer | Anticoagulation (investigational) | Not explicitly reported as ADA, but severe allergic reactions linked to pre-existing anti-PEG Ab. | ~36% of patients in the RADAR trial had pre-existing anti-PEG antibodies.[1] | Severe, immediate allergic reactions were observed in approximately 0.5% of patients (3 out of 640) in the RADAR phase 2b trial, which were associated with high titers of pre-existing anti-PEG IgG.[1][2] |
| Pegloticase (Krystexxa®) | PEGylated Uricase | Chronic Refractory Gout | ~41% of patients developed high-titer anti-pegloticase antibodies.[3][4] | ~40% of patients developed anti-PEG antibodies.[3][4] | The development of high-titer ADAs was associated with a loss of therapeutic response and an increased risk of infusion reactions.[3][4] |
| Pegfilgrastim (Neulasta®) | PEGylated Granulocyte Colony-Stimulating Factor | Neutropenia | Low incidence of treatment-induced, non-neutralizing antibodies. | A study of a biosimilar (MSB11455) showed the majority of ADAs were directed against the PEG moiety. | No filgrastim-specific neutralizing antibodies were detected in a study comparing a biosimilar to the reference product. |
| Peginterferon alfa-2b (PegIntron®) | PEGylated Interferon | Chronic Hepatitis C | Not specified | Not specified, but a related product, Pegasys, had a 5.0% incidence of neutralizing antibodies in one study. | A comparative study of a biosimilar (Pegberon) showed a 0.7% incidence of neutralizing antibodies. |
| Adynovate | PEGylated Factor VIII | Hemophilia A | No persistent treatment-emergent binding antibodies against FVIII, PEG-FVIII, or PEG were detected in 365 patients.[4] | Pre-existing antibodies to PEG were detected in 6 out of 365 patients. Transient anti-PEG antibodies developed in 3 patients during the study.[4] | The development of neutralizing antibodies (inhibitors) to Factor VIII is a known risk, but persistent anti-PEG specific responses were not observed.[4][5] |
| Plegridy (Peginterferon beta-1a) | PEGylated Interferon | Relapsing Multiple Sclerosis | The rate of neutralizing antibodies was one percent after three years of treatment.[6] | Not explicitly reported. | The safety and efficacy of Plegridy were maintained over a three-year period.[6] |
| Certolizumab pegol (Cimzia®) | PEGylated Fab' fragment | Crohn's Disease, Rheumatoid Arthritis | 7% of 1509 RA patients developed antibodies to certolizumab pegol, with 3% having neutralizing activity in vitro. | Not explicitly reported, but it is suggested that the PEG moiety may be related to increases in APTT. | Concomitant use of methotrexate was associated with a lower rate of neutralizing antibody formation. |
Experimental Protocols
Accurate assessment of immunogenicity is critical in the development and clinical monitoring of PEGylated drugs. The most common method for detecting anti-PEG antibodies is the Enzyme-Linked Immunosorbent Assay (ELISA).
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG IgG and IgM Detection
This protocol outlines a general procedure for a direct ELISA to detect and quantify anti-PEG IgG and IgM in human serum.
Materials:
-
High-binding 96-well microplates
-
PEG-antigen for coating (e.g., mPEG-BSA, biotinylated PEG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Patient serum samples
-
Positive and negative control sera
-
Anti-human IgG-HRP conjugate
-
Anti-human IgM-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the PEG-antigen to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the wells three times with Wash Buffer.
-
Dilute patient sera, positive controls, and negative controls in Blocking Buffer (e.g., 1:100 dilution).
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the wells five times with Wash Buffer.
-
Dilute the anti-human IgG-HRP or anti-human IgM-HRP conjugate in Blocking Buffer to the manufacturer's recommended concentration.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development:
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
The presence of anti-PEG antibodies can trigger immune responses, with complement activation being a key mechanism leading to hypersensitivity reactions.
Complement Activation Pathway Initiated by Anti-PEG Antibodies
Caption: Classical pathway of complement activation initiated by anti-PEG antibodies.
Experimental Workflow for Immunogenicity Assessment
References
- 1. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. celerion.com [celerion.com]
- 4. Safety Profile - ADYNOVATE® [adynovatepro.com]
- 5. Immunogenicity of Current and New Therapies for Hemophilia A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLEGRIDY three-year data support long-term safety and efficacy in multiple sclerosis patients – Consortium of Multiple Sclerosis Centers [mscare.org]
A Systematic Review of Pegnivacogin Clinical Trial Data: The RADAR Trial in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review and comparison of clinical trial data for Pegnivacogin, a direct factor IXa inhibitor. The primary focus of this analysis is the RADAR (Randomized, Dose-Ranging Study Assessing the Safety and Efficacy of the REG1 Anticoagulation System) trial, a significant Phase 2b study that evaluated this compound in patients with Acute Coronary Syndromes (ACS). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and study workflows to offer a comprehensive resource for research and development in the field of anticoagulation.
Comparative Performance of this compound versus Heparin
The RADAR trial was designed to assess the safety and efficacy of the REG1 system, which consists of this compound and its reversal agent, anivamersen, compared to heparin in patients with ACS undergoing cardiac catheterization.[1][2] The trial enrolled 640 patients who were randomized to receive either this compound (1 mg/kg) followed by different doses of anivamersen for reversal, or heparin.[1]
Efficacy and Safety Outcomes
The primary endpoints of the RADAR trial included bleeding events and a composite of ischemic events (death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia).[3] The data revealed a dose-dependent relationship between the degree of anivamersen reversal and bleeding rates.[3] Notably, at least 50% reversal of this compound's anticoagulant effect was found to be necessary for safe femoral artery sheath removal after cardiac catheterization.[3]
A key finding was the suggestion of a reduced rate of ischemic events in the overall this compound group compared to the heparin group (3.0% vs. 5.7%).[1][2] However, this was based on a small number of events and the trial was not powered to definitively assess efficacy.[1] Major bleeding rates were comparable between the this compound group with 100% reversal and the heparin group.[3]
Table 1: Comparison of Bleeding Events (30-Day Follow-up)
| Treatment Arm | Total ACUITY Bleeding Rate (%) | Major ACUITY Bleeding Rate (%) |
| This compound (25% Reversal) | 65 | 20 |
| This compound (50% Reversal) | 34 | 11 |
| This compound (75% Reversal) | 35 | 8 |
| This compound (100% Reversal) | 30 | 7 |
| Heparin | 31 | 10 |
Data sourced from the RADAR trial results.[3]
Table 2: Comparison of Ischemic Events (30-Day Follow-up)
| Treatment Arm | Composite Ischemic Event Rate (%) |
| This compound (all reversal arms) | 3.0 |
| Heparin | 5.7 |
Data sourced from the RADAR trial results.[1][2]
Pharmacokinetics and Pharmacodynamics
A substudy of the RADAR trial demonstrated that a 1 mg/kg dose of this compound rapidly achieves a high plasma concentration and results in near-complete and stable inhibition of factor IX activity in patients with ACS.[4] This was evidenced by a significant prolongation of the activated partial thromboplastin time (aPTT).[4]
Table 3: Pharmacodynamic Effects of this compound (1 mg/kg)
| Parameter | Mean Value (± SD) |
| Peak Plasma Concentration | 26.1 ± 4.6 µg/mL |
| aPTT | 93.0 ± 9.5 s |
| Fold Increase in aPTT from Baseline | 2.9 ± 0.3 |
Data from the RADAR pharmacokinetic and pharmacodynamic substudy.[4]
Experimental Protocols
The following are generalized protocols for the key assays utilized in the evaluation of this compound, based on standard laboratory methodologies. The precise protocols employed in the RADAR trial may have included specific modifications.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional coagulation test that measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic and common pathways of the coagulation cascade.
Principle: Platelet-poor plasma is incubated with a phospholipid substitute and a contact activator (e.g., silica, kaolin). The addition of calcium chloride then initiates the clotting cascade, and the time to clot formation is measured.[4]
Generalized Protocol:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.
-
Reagent Preparation: Prepare the aPTT reagent (containing a contact activator and phospholipids) and a calcium chloride solution according to the manufacturer's instructions.
-
Assay Procedure: a. Pre-warm the plasma sample and reagents to 37°C. b. In a cuvette, mix the plasma sample with the aPTT reagent and incubate. c. Add the pre-warmed calcium chloride solution to initiate the reaction and start a timer. d. Measure the time until a fibrin clot is detected, either optically or mechanically.
Factor IX Activity Assay
This assay quantifies the activity of Factor IX in a plasma sample, which is crucial for assessing the inhibitory effect of this compound.
Principle: A one-stage clotting assay is typically used. The patient's plasma is diluted and mixed with Factor IX-deficient plasma. The aPTT is then performed. The clotting time is inversely proportional to the Factor IX activity in the patient's plasma. A standard curve is generated using plasma with known Factor IX concentrations to determine the activity in the test sample.[5]
Generalized Protocol:
-
Sample and Reagent Preparation: Prepare platelet-poor plasma from the patient's blood. Obtain Factor IX-deficient plasma and a standard plasma calibrator.
-
Standard Curve Generation: Prepare serial dilutions of the standard plasma to create a range of known Factor IX concentrations. Perform an aPTT assay on each dilution and plot the clotting time against the Factor IX activity to generate a standard curve.
-
Patient Sample Analysis: Prepare a dilution of the patient's plasma and mix it with the Factor IX-deficient plasma.
-
aPTT Measurement: Perform an aPTT assay on the patient sample mixture.
-
Activity Calculation: Determine the Factor IX activity in the patient's plasma by comparing its clotting time to the standard curve.
Light Transmission Aggregometry (LTA)
LTA is used to assess platelet function by measuring the aggregation of platelets in response to various agonists. In the context of this compound, it was used to evaluate the drug's effect on platelet reactivity.
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and an agonist (e.g., ADP) is added to induce platelet aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is measured over time.[6]
Generalized Protocol:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation.
-
Instrument Setup: Calibrate the aggregometer using PPP (as 100% light transmission) and PRP (as 0% light transmission).
-
Assay Procedure: a. Place a cuvette with PRP and a stir bar into the aggregometer and allow it to warm to 37°C. b. Add a platelet agonist (e.g., ADP) to the PRP. c. Record the change in light transmission for a set period.
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
Visualizations
Signaling Pathway
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. This compound exerts its anticoagulant effect by directly inhibiting Factor IXa, a critical component of the intrinsic pathway.
Caption: Coagulation cascade showing the intrinsic, extrinsic, and common pathways.
Experimental Workflow
The RADAR trial followed a structured workflow from patient randomization to follow-up, as depicted below.
Caption: Simplified workflow of the RADAR clinical trial.
Logical Relationship
The REG1 system is designed as a controllable anticoagulation therapy, with this compound providing the anticoagulant effect and anivamersen acting as a specific reversal agent.
Caption: The functional relationship within the REG1 anticoagulant system.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 4. labcorp.com [labcorp.com]
- 5. labcorp.com [labcorp.com]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Pegnivacogin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Pegnivacogin, a novel RNA-aptamer-based factor IXa inhibitor intended for research use only.[1] Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of personal protective equipment to minimize exposure to potentially hazardous materials. While specific manufacturer's handling instructions for this compound should always be consulted, the following table summarizes the recommended PPE based on general laboratory safety protocols for handling research-grade compounds.[2]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name and quantity match the order.
-
Store this compound according to the manufacturer's recommendations. Typically, this will be at -20°C.[3] Some suppliers may ship at room temperature for continental US delivery, but long-term storage conditions as specified on the Certificate of Analysis should be followed.[1]
2. Preparation for Use:
-
Work in a designated, clean area, such as a laboratory bench or a biological safety cabinet, depending on the nature of the experiment.
-
Allow the vial to equilibrate to room temperature before reconstitution.
-
Follow the specific reconstitution instructions provided by the supplier. Use appropriate sterile diluents and techniques if the compound is to be used in cell-based assays or in vivo studies.
3. Handling and Experimental Procedures:
-
Always wear the recommended PPE.
-
Avoid inhalation of any aerosols that may be generated during handling.
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As an investigational compound, specific disposal guidelines may not be readily available. Therefore, it is imperative to follow institutional and local environmental health and safety (EHS) protocols.
General Disposal Guidelines:
-
Unused Product: Unused or expired this compound should be treated as chemical waste. Contact your institution's EHS department for guidance on proper disposal procedures, which will likely involve incineration through an approved vendor.[4]
-
Contaminated Materials: All materials that have come into contact with this compound, such as vials, pipette tips, and gloves, should be disposed of as chemical or biomedical waste, in accordance with your institution's guidelines.[5]
-
Empty Containers: Empty vials should be disposed of in a manner that prevents reuse. Before disposal, scratch out any identifying information on the label to protect proprietary information.[6]
Do not dispose of this compound or contaminated materials in the regular trash or down the drain unless explicitly approved by your institution's EHS department.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of a research compound like this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
